molecular formula C14H15N5O5S2 B1237308 cefetamet CAS No. 90712-47-3

cefetamet

Número de catálogo: B1237308
Número CAS: 90712-47-3
Peso molecular: 397.4 g/mol
Clave InChI: MQLRYUCJDNBWMV-RWFJUVPESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefetamet is a third-generation cephalosporin antibiotic for research use. As an active metabolite of the prodrug cefetamet pivoxil, its primary research value lies in studying mechanisms against community-acquired respiratory and urinary tract infections . Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thereby disrupting the final transpeptidation step of peptidoglycan formation . In vitro studies show cefetamet has significant activity against a range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae , Haemophilus influenzae , Escherichia coli , Proteus spp., Klebsiella spp., and Neisseria gonorrhoeae . It is not active against staphylococci, enterococci, or Pseudomonas species . This product is provided as a reference standard and is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

90712-47-3

Fórmula molecular

C14H15N5O5S2

Peso molecular

397.4 g/mol

Nombre IUPAC

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1

Clave InChI

MQLRYUCJDNBWMV-RWFJUVPESA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

SMILES isomérico

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O

SMILES canónico

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Pictogramas

Irritant

Sinónimos

2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido-3-desacetoxyceph-3-em-4-carboxylic acid
cefetamet
LY 97964
LY-97964
Ro 15-8074
Ro-15-8074

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Cefetamet Mechanism of Action & Penicillin-Binding Protein (PBP) Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefetamet is a third-generation cephalosporin antibiotic administered as the prodrug cefetamet pivoxil .[1] Its primary mechanism of action involves the selective inhibition of Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria, specifically Enterobacteriaceae.[2] Unlike β-lactams that target PBP1a/1b (inducing rapid lysis), Cefetamet's high affinity for PBP3 results in the formation of filamentous cells, halting septation during cell division.[2] This guide details the molecular kinetics of this interaction, the structural basis of its stability, and provides a validated experimental protocol for quantifying PBP affinity.

Chemical Basis & Prodrug Activation

Cefetamet itself has low oral bioavailability due to its polarity. To overcome this, it is formulated as cefetamet pivoxil , a pivaloyloxymethyl ester.

Hydrolysis Mechanism

Upon oral administration, cefetamet pivoxil is rapidly absorbed and hydrolyzed by non-specific esterases in the intestinal mucosa and liver. This hydrolysis releases the active moiety, cefetamet, along with pivalic acid and formaldehyde.

  • Active Moiety: Cefetamet (Ro 15-8074)

  • Key Structural Features:

    • Aminothiazolyl ring: Enhances affinity for PBPs of Gram-negative bacteria.

    • Methoxyimino group (syn-configuration): Confers high stability against plasmid-mediated β-lactamases (TEM-1, TEM-2, SHV-1).

Molecular Mechanism: The PBP Interaction[3]

The bactericidal activity of cefetamet is driven by its covalent binding to the active site serine of Penicillin-Binding Proteins (PBPs). These enzymes are DD-transpeptidases responsible for cross-linking the peptidoglycan cell wall.

Target Specificity Profile

Cefetamet exhibits a distinct "PBP3-selective" profile in Escherichia coli and other Enterobacteriaceae.

  • Primary Target (High Affinity): PBP3 (FtsI). Inhibition of PBP3 blocks the formation of the transverse septum, preventing cell division.

  • Secondary Targets (Low Affinity): PBP1a and PBP1b . These are responsible for cell elongation. Cefetamet binds these with significantly lower affinity compared to other third-generation cephalosporins like cefixime.

Comparative Affinity Data (E. coli)

The following table summarizes the inhibitory concentrations (ID50) of cefetamet compared to other β-lactams. Note the specific selectivity for PBP3 over PBP1s.

AntibioticPBP3 Affinity (ID50 µg/mL)PBP1a/1b AffinityMorphological Effect
Cefetamet 0.25 (High)Low (> 20x higher ID50)Filamentation
Cefixime0.25 (High)HighLysis / Filamentation
Cefuroxime0.50 (Moderate)ModerateLysis
Aztreonam< 0.1 (Very High)Very LowFilamentation

Data synthesized from comparative binding studies [1][2].

Mechanism of Action Pathway

The following diagram illustrates the cascade from prodrug administration to bacterial cell death.

CefetametMechanism Prodrug Cefetamet Pivoxil (Oral Prodrug) Hydrolysis Esterase Hydrolysis (Gut/Liver) Prodrug->Hydrolysis ActiveDrug Cefetamet (Active Moiety) Hydrolysis->ActiveDrug Periplasm Entry to Periplasm (via Porins) ActiveDrug->Periplasm PBP3 Bind PBP3 (FtsI) High Affinity Periplasm->PBP3 Primary Path PBP1 Bind PBP1a/1b Low Affinity Periplasm->PBP1 High Conc. Only Septum Inhibition of Septum Formation PBP3->Septum Lysis Cell Lysis (Delayed) PBP1->Lysis Rapid Lysis Filament Filamentation (Long, multinucleated cells) Septum->Filament Elongation Continued Cell Elongation Filament->Lysis SOS Response / Structural Failure

Figure 1: Mechanism of Action of Cefetamet. The drug preferentially targets PBP3, leading to filamentation, distinct from the rapid lysis caused by PBP1 inhibition.[2]

Experimental Protocol: Fluorescent PBP Competition Assay

To validate Cefetamet's affinity for specific PBPs in a new bacterial strain, the Bocillin-FL Competition Assay is the industry standard. This method replaces radioactive penicillin with a fluorescently labeled penicillin (Bocillin-FL).

Principle

PBPs are incubated with increasing concentrations of Cefetamet (the "competitor"). Subsequently, Bocillin-FL is added.[3][4] If Cefetamet binds a specific PBP (e.g., PBP3) tightly, Bocillin-FL cannot bind, resulting in the disappearance of that band on an SDS-PAGE gel.

Workflow Diagram

PBP_Assay Step1 Membrane Prep (Isolate PBPs) Step2 Incubate with Cefetamet (30 min, 37°C) Step1->Step2 Step3 Add Bocillin-FL (Label Unbound PBPs) Step2->Step3 Step4 SDS-PAGE Electrophoresis Step3->Step4 Step5 Fluorescence Scanning Step4->Step5

Figure 2: Workflow for the Bocillin-FL Competitive Binding Assay.

Detailed Methodology
  • Membrane Preparation:

    • Harvest E. coli cells in exponential phase (OD600 ~0.5).

    • Lyse cells via sonication or French press.

    • Centrifuge at 100,000 x g for 60 min at 4°C to pellet the membrane fraction containing PBPs.

    • Resuspend membranes in Phosphate Buffered Saline (PBS), pH 7.4.

  • Competition Reaction:

    • Aliquot membrane suspension (50 µg total protein) into reaction tubes.

    • Add Cefetamet at serial dilutions (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL).

    • Control: Include a "No Antibiotic" control.

    • Incubate for 30 minutes at 37°C . This allows Cefetamet to saturate its high-affinity targets.

  • Labeling:

    • Add Bocillin-FL (final concentration 10-20 µM) to all tubes.

    • Incubate for 30 minutes at 37°C . Bocillin-FL will bind to any PBP active sites not occupied by Cefetamet.

  • Analysis:

    • Quench reaction with SDS-loading buffer and boil for 3 minutes.

    • Resolve proteins on a 10% SDS-PAGE gel.

    • Visualize using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).

  • Data Interpretation:

    • PBP3 Band: Should fade at low Cefetamet concentrations (~0.25 µg/mL).

    • PBP1a/1b Bands: Should remain visible until much higher concentrations, confirming low affinity.

Resistance Mechanisms & Clinical Implications[6][7][8]

PBP Mutations

Resistance to cefetamet in Streptococcus pneumoniae is primarily driven by mosaic mutations in PBP2x and PBP2b .

  • PBP2x: The primary target for cephalosporins in pneumococci.[5][6] Mutations here lower the binding affinity, increasing the MIC.

  • PBP2b: Involved in peripheral peptidoglycan synthesis; mutations here often accompany PBP2x mutations in high-level resistant strains.

Beta-Lactamase Stability

While Cefetamet is stable against many plasmid-mediated penicillinases (e.g., TEM-1), it is susceptible to:

  • ESBLs (Extended-Spectrum Beta-Lactamases): Hydrolyze the oxyimino-cephalosporin core.

  • AmpC Beta-Lactamases: Overexpression of chromosomal AmpC in Enterobacter spp. can confer resistance.[4][7][5][6][8]

References

  • Cornaglia, G., et al. (1994). "PBP Binding and Periplasmic Concentration as Determinants of the Antibacterial Activities of Three New Oral Cephalosporins in Escherichia Coli." New Microbiologica.

  • Angehrn, P., et al. (1989).[9] "In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil."[9] European Journal of Clinical Microbiology & Infectious Diseases.

  • Kocaoglu, O., & Carlson, E. E. (2015). "Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2." Antimicrobial Agents and Chemotherapy.[6]

  • Zhao, G., et al. (2009). "Bocillin-FL Competition Assay for Penicillin-Binding Protein Affinity." Analytical Biochemistry.

  • Hakenbeck, R., et al. (2012). "Penicillin-binding proteins in Streptococcus pneumoniae: targets for beta-lactams and resistance."[4][6] Future Microbiology.

Sources

Structure-Activity Relationship (SAR) of Cefetamet: The "Oral Cefotaxime" Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of cefetamet, designed for researchers and drug development professionals.

Executive Summary

Cefetamet (Ro 15-8074) represents a pivotal evolution in cephalosporin design, bridging the potency of parenteral third-generation agents with the pharmacokinetic requirements of oral delivery.[1][2] Structurally characterized as deacetoxycefotaxime , cefetamet retains the potent C-7 aminothiazolyl-methoxyimino side chain of cefotaxime but substitutes the metabolically unstable C-3 acetoxymethyl group with a stable methyl group.[1][2]

This guide deconstructs the molecular architecture of cefetamet, elucidating how specific functional groups dictate its high affinity for Penicillin-Binding Protein 3 (PBP3), its resilience against plasmid-mediated


-lactamases, and the necessity of its pivaloyloxymethyl ester prodrug form (cefetamet pivoxil) for oral bioavailability.[1][2]

Molecular Architecture & Pharmacophore Analysis

The efficacy of cefetamet is encoded in three critical structural domains attached to the core cephem nucleus.

The C-7 Side Chain: The "Warhead"

The substituent at position 7 is the primary determinant of antibacterial spectrum and


-lactamase stability.[1][2] Cefetamet features a (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido  group.[1][2][3][4]
  • Aminothiazole Ring: This heterocyclic ring enhances affinity for Gram-negative PBPs and improves permeation across the outer membrane porins.[1][2] It mimics the transition state of the D-Ala-D-Ala substrate, facilitating lethal binding to transpeptidases.[1][2]

  • Methoxyimino Group (Syn-Configuration): The spatial orientation of the methoxy group is critical.[1][2] The syn (Z) isomer provides steric hindrance that blocks the active site of many serine

    
    -lactamases (TEM-1, SHV-1), preventing hydrolysis.[1][2] The anti (E) isomer, by contrast, is easily hydrolyzed and lacks potency.
    
The C-3 Side Chain: The "Stabilizer"

Unlike cefotaxime (acetoxymethyl) or cefixime (vinyl), cefetamet possesses a simple methyl group at position 3.[1][2]

  • Metabolic Stability: The C-3 methyl group is non-hydrolyzable.[1][2] This prevents the in vivo deactivation seen with cephalosporins like cefotaxime, which are metabolized to less active desacetyl derivatives.

  • Conformational Impact: The small size of the methyl group minimizes steric clash, potentially influencing the molecule's fit within the PBP active site, though it sacrifices some of the additional binding energy provided by the larger heterocyclic side chains of agents like ceftriaxone.

The Prodrug Moiety (Cefetamet Pivoxil)

The free acid of cefetamet is polar and poorly absorbed from the gastrointestinal tract. To overcome this, it is esterified at the C-4 carboxyl group with a pivaloyloxymethyl moiety.[1]

  • Lipophilicity: This ester masks the charged carboxylate, increasing logP and facilitating passive diffusion across the intestinal epithelium.

  • Bioactivation: Once absorbed, cytosolic non-specific esterases rapidly hydrolyze the ester, releasing active cefetamet, pivalic acid, and formaldehyde.

Visualization: Structural Logic & Activation

The following diagram illustrates the pharmacophore breakdown and the prodrug activation pathway.

CefetametSAR cluster_SAR SAR Determinants (Active Form) Prodrug Cefetamet Pivoxil (Inactive Prodrug) Esterase Cytosolic Esterases (Gut Wall/Liver) Prodrug->Esterase Absorption Active Cefetamet (Active Acid) (Ro 15-8074) Esterase->Active Hydrolysis C7 C-7 Side Chain (Aminothiazole + Syn-Methoxyimino) Active->C7 C3 C-3 Side Chain (Methyl Group) Active->C3 Core Beta-Lactam Ring (Acylation Target) Active->Core PBP Affinity\n(Gram-negatives) PBP Affinity (Gram-negatives) C7->PBP Affinity\n(Gram-negatives) Beta-Lactamase Stability\n(Steric Shield) Beta-Lactamase Stability (Steric Shield) C7->Beta-Lactamase Stability\n(Steric Shield) Metabolic Stability\n(Non-hydrolyzable) Metabolic Stability (Non-hydrolyzable) C3->Metabolic Stability\n(Non-hydrolyzable) Inhibition of Cell Wall Synthesis\n(Transpeptidation Block) Inhibition of Cell Wall Synthesis (Transpeptidation Block) Core->Inhibition of Cell Wall Synthesis\n(Transpeptidation Block)

Caption: Figure 1.[1][2] Pharmacophore dissection of Cefetamet and its prodrug activation pathway.

Mechanistic Implications of SAR

PBP Binding Affinity

Cefetamet exhibits a distinct binding profile compared to other oral cephalosporins.[1]

  • Primary Target: High affinity for PBP3 in Escherichia coli and other Enterobacteriaceae.[1] Inhibition of PBP3 leads to the formation of filamentous cells and eventual lysis.

  • Secondary Targets: Lower affinity for PBP1a/1b compared to cefixime.[1] This explains why cefetamet is primarily bactericidal at concentrations inhibiting PBP3, whereas agents binding PBP1s induce rapid lysis.

Beta-Lactamase Stability

The syn-methoxyimino group confers resistance to hydrolysis by "older" plasmid-mediated


-lactamases (e.g., TEM-1, TEM-2, SHV-1).[1][2]
  • Mechanism: The bulky oxime group prevents the catalytic serine residue of the enzyme from accessing the

    
    -lactam carbonyl carbon.[1]
    
  • Vulnerability: Cefetamet, like other third-generation agents, remains susceptible to Extended-Spectrum

    
    -Lactamases (ESBLs) and high-level chromosomal AmpC cephalosporinases, which have evolved wider active sites to accommodate bulky side chains.[1][2]
    
Permeability

The aminothiazole moiety is zwitterionic at physiological pH, which facilitates passage through the water-filled porin channels (OmpF/OmpC) of the Gram-negative outer membrane.[1][2] Cefetamet penetrates the outer membrane of E. coli approximately 5-9 times faster than cefuroxime.[1][2][5]

Quantitative Data Summary

Table 1: Comparative PBP Binding Affinity (IC50 in g/mL)

Lower values indicate higher affinity.[1][2]

OrganismPBP TargetCefetametCefiximeCefotaxime
E.[1][2] coli PBP 1a>250.90.1
PBP 1b>25>251.9
PBP 2>25>25>25
PBP 3 0.25 0.25 0.06
S.[1][2] aureus PBP 2a>100>100>100

Data Source: Derived from comparative studies on penicillin-binding proteins [1, 2].[1][2]

Table 2: Antibacterial Spectrum (MIC90 in mg/L)
PathogenCefetametCefiximeCephalexin (1st Gen)
E. coli1.01.016
K. pneumoniae1.00.2516
P. mirabilis2.00.2516
H. influenzae0.120.068.0
S. pyogenes0.060.250.5
S. aureus (MSSA)>16>162.0
P. aeruginosa>32>32>64

Note: Cefetamet shows potent Gram-negative activity but lacks efficacy against Staphylococci and Pseudomonas, a direct consequence of the low affinity for Staphylococcal PBPs and efflux/impermeability in Pseudomonas.

Experimental Validation Protocols

To verify the SAR claims above, the following standardized protocols are recommended.

Protocol A: PBP Competition Assay

Objective: Determine the affinity of cefetamet for specific PBPs relative to a radiolabeled standard.

  • Membrane Preparation:

    • Harvest E. coli K12 cells in exponential phase.

    • Disrupt cells via sonication and isolate inner membranes by ultracentrifugation (100,000 x g, 60 min).[1]

  • Incubation:

    • Incubate membrane aliquots (approx. 200

      
      g protein) with varying concentrations of non-radioactive cefetamet (0.01 – 100 
      
      
      
      g/mL) for 10 min at 30°C.
    • Add [

      
      C]Penicillin G or a fluorescent penicillin derivative (Boc-FL) and incubate for an additional 10 min.[1][2]
      
  • Separation:

    • Solubilize proteins with sarcosyl and separate via SDS-PAGE (10% acrylamide).[1][2]

  • Quantification:

    • Visualize via fluorography (for

      
      C) or fluorescence imaging.[1][2]
      
    • Calculate IC50: The concentration of cefetamet required to reduce the binding of the labeled penicillin by 50%.

Protocol B: Hydrolysis Kinetics (Beta-Lactamase Stability)

Objective: Quantify the stability of the C-7 methoxyimino shield.

  • Enzyme Source: Purify TEM-1 and SHV-1

    
    -lactamases from overproducing strains.
    
  • Reaction:

    • Prepare 100

      
      M cefetamet in phosphate buffer (pH 7.0).
      
    • Add enzyme and monitor the decrease in absorbance at 260 nm (characteristic of the cephalosporin

      
      -lactam ring) using a UV-Vis spectrophotometer.[1][2]
      
  • Analysis:

    • Determine

      
       and 
      
      
      
      using Lineweaver-Burk plots.[1][2]
    • Compare relative hydrolysis rates to a labile control (e.g., cephalothin = 100).[1] Cefetamet should show a rate < 1.[1]

References

  • PBP Binding & Permeability: Nikaido, H., & Liu, W. (1985). PBP Binding and Periplasmic Concentration as Determinants of the Antibacterial Activities of Three New Oral Cephalosporins in Escherichia Coli. Antimicrobial Agents and Chemotherapy .

  • General SAR & PBP3: MedChemExpress. Cefetamet Product Information and Biological Activity. MedChemExpress .

  • Prodrug Pharmacokinetics: Stoeckel, K., et al. (1989).[3] Pharmacokinetics of cefetamet pivoxil. Current Medical Research and Opinion .

  • Beta-Lactamase Stability: Cullmann, W., et al. (1988).[1] In vitro activity and beta-lactamase stability of two oral cephalosporins, ceftetrame and cefetamet. Antimicrobial Agents and Chemotherapy .

  • Chemical Structure Data: PubChem. Cefetamet Pivoxil Compound Summary. National Library of Medicine .[1]

Sources

Cefetamet pivoxil hydrolysis kinetics in intestinal mucosa

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis Kinetics of Cefetamet Pivoxil in Intestinal Mucosa Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oral bioavailability of Cefetamet Pivoxil (CAT) represents a classic case study in prodrug design, relying on a synchronized "uptake-activation" mechanism within the intestinal mucosa. Unlike simple lipophilic prodrugs that rely solely on passive diffusion, CAT utilizes the PEPT1 transporter for entry into enterocytes, followed by rapid, stereoselective hydrolysis by Carboxylesterase-2 (CES2) .

This guide provides a technical deep-dive into the kinetics of this mucosal activation. It moves beyond standard half-life measurements to explore the enzymatic causality, the critical role of


 vs. 

isomerization, and the experimental protocols required to validate these kinetics in a translational setting.

Mechanistic Foundation: The "Uptake-Activation" Coupling

The efficiency of Cefetamet Pivoxil is not defined by its stability, but by its instability in the correct biological compartment. The pivaloyloxymethyl ester moiety serves two distinct functions: it masks the carboxylic acid to permit PEPT1 recognition (mimicking a peptide bond), and it serves as a substrate for intracellular esterases.

The Enzymatic Machinery: CES2 Dominance

While the liver is dominated by CES1 (Human Carboxylesterase 1), the human intestinal mucosa is dominated by CES2 .[1][2]

  • Enzyme: CES2 (microsomal serine hydrolase).

  • Substrate Specificity: CES2 preferentially hydrolyzes esters with bulky alcohol groups and small acyl groups.[1][2][3] In the case of CAT, the cephalosporin core acts as the bulky "acyl" equivalent relative to the ester bond, making it a highly efficient substrate for intestinal hydrolysis.

  • Stereoselectivity: A critical, often overlooked factor is that enzymatic hydrolysis in the mucosa yields the biologically active

    
    -isomer  (cefetamet). In contrast, spontaneous chemical hydrolysis (e.g., in phosphate buffer) favors isomerization to the inactive 
    
    
    
    -isomer
    .
Pathway Visualization

The following diagram illustrates the coupled transport and activation pathway within the enterocyte.

Cefetamet_Pathway Lumen Intestinal Lumen CAT_Lumen Cefetamet Pivoxil (Prodrug) PEPT1 PEPT1 (SLC15A1) CAT_Lumen->PEPT1 Km ~0.2-10mM Enterocyte Enterocyte Cytosol CAT_Cyto Cefetamet Pivoxil (Intracellular) PEPT1->CAT_Cyto Influx CES2 CES2 (Hydrolysis) CAT_Cyto->CES2 Rapid Hydrolysis Inactive Δ2-Isomer (Inactive) CAT_Cyto->Inactive Chemical Degradation (Minor in vivo) Active Cefetamet (Active Δ3-Isomer) CES2->Active Major Pathway Byproducts Pivalate + Formaldehyde CES2->Byproducts Blood Portal Circulation Active->Blood Basolateral Efflux

Caption: Figure 1. Coupled PEPT1 uptake and CES2-mediated hydrolysis in the enterocyte. Note the divergence between enzymatic activation (


) and chemical degradation (

).

Kinetics of Mucosal Hydrolysis

The hydrolysis of Cefetamet Pivoxil in the intestine follows pseudo-first-order kinetics when substrate concentrations are below


, but saturation of the PEPT1 transporter can lead to non-linear absorption at high doses.
Quantitative Parameters

The following data compares the stability and kinetics in different matrices. The drastic difference in half-life (


) between buffer and intestinal juice validates the enzymatic nature of the process.
ParameterHuman Intestinal Juice (Enzymatic)Phosphate Buffer pH 7.4 (Chemical)Significance
Half-life (

)
0.78 h 4.3 hEnzymatic hydrolysis is ~5.5x faster than chemical breakdown.
Rate Constant (

)
0.886

0.162

Rapid conversion ensures presystemic activation.
Primary Product

-Cefetamet (>85%)

-Cefetamet (~60%)
Crucial: Intestinal enzymes preserve biological activity; chemical buffers destroy it.
Transport

0.2 - 10 mM (PEPT1)N/AHigh capacity, low affinity transporter explains dose-linearity up to ~1000mg.
Species Differences (Translational Risk)
  • Rat: High expression of esterases in plasma and intestine. Rodents are "super-hydrolyzers," often overestimating prodrug instability compared to humans.

  • Human: No esterase activity in plasma; hydrolysis is strictly confined to the intestinal mucosa and liver.

  • Implication: Preclinical data from rats must be scaled carefully. A prodrug that disappears in rat plasma may be stable in human plasma, relying entirely on mucosal CES2 for activation.

Experimental Protocol: In Vitro Mucosal Hydrolysis

To accurately measure these kinetics, one cannot simply use a buffer. The following protocol utilizes S9 fractions or Human Intestinal Fluid (HIF) to mimic the physiological environment.

Workflow Design

Objective: Determine the intrinsic clearance (


) and isomer ratio of CAT hydrolysis.

Experimental_Protocol cluster_sampling 4. Kinetic Sampling Step1 1. Preparation Thaw Human Intestinal S9 or Collect HIF (Duodenal) Step2 2. Pre-incubation 10 min @ 37°C (Activate Enzymes) Step3 3. Initiation Add Cefetamet Pivoxil (Final Conc: 1-100 µM) Sample1 T=0, 5, 10, 20, 30, 60 min Step3->Sample1 Step5 5. Quenching Add Ice-Cold Acetonitrile (Protein Precipitation) Sample1->Step5 Step6 6. Bioanalysis HPLC-UV (265 nm) or LC-MS/MS Separate Δ2 vs Δ3 Isomers Step5->Step6

Caption: Figure 2. Step-by-step in vitro workflow for assessing mucosal hydrolysis kinetics.

Protocol Details
  • Matrix Preparation: Use pooled human intestinal S9 fractions (protein conc. 20 mg/mL) or aspirated human intestinal fluid. Dilute to 1 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Substrate: Prepare Cefetamet Pivoxil stock in DMSO. Keep final DMSO < 1% to avoid enzyme inhibition.

  • Inhibitor Check (Self-Validation): Run a parallel control with BNPP (Bis-p-nitrophenyl phosphate) , a specific carboxylesterase inhibitor.

    • Expected Result: Hydrolysis should be near-zero in the BNPP arm. If hydrolysis persists, non-enzymatic degradation is occurring.

  • Analysis: Use a C18 column with a mobile phase of Water/Acetonitrile/Phosphate buffer (pH 3.5).[4]

    • Critical Check: Ensure chromatographic separation of the

      
       (inactive) and 
      
      
      
      (active) peaks. The
      
      
      isomer typically elutes earlier on reverse-phase columns.

Translational Implications

Bioavailability Prediction

The hydrolysis of CAT is rarely the rate-limiting step due to the high efficiency of CES2. The rate-limiting step is typically PEPT1-mediated uptake .

  • Clinical Insight: Food intake delays gastric emptying but increases total bioavailability (F ~50% fed vs ~40% fasted). This is likely due to slower transit time allowing more interaction with PEPT1 transporters in the proximal jejunum, rather than changes in hydrolysis rates.

Genetic Polymorphism

While CES1 exhibits significant polymorphism (e.g., CES1A1 variants), CES2 is relatively conserved. However, inter-individual variability in CES2 expression levels (up to 10-fold) can alter the


 of the active drug, though total exposure (AUC) usually remains consistent provided absorption is complete.

References

  • Stoeckel, K., et al. (1998). "Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability." Antimicrobial Agents and Chemotherapy, 42(10), 2602–2606.

  • Tam, Y. K., et al. (1989). "Pharmacokinetics of cefetamet pivoxil (Ro 15-8075) with ascending oral doses in normal healthy volunteers." Antimicrobial Agents and Chemotherapy, 33(7), 957–959.

  • Imai, T., et al. (2006).[5] "Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design." Drug Metabolism and Pharmacokinetics, 21(3), 173-185.

  • Brandsch, M., et al. (2008). "Membrane transporters for cardiometabolic drugs." Physiological Reviews, 88(3), 1087-1118. (Validating PEPT1 transport mechanisms for beta-lactams).

  • Satoh, T., & Hosokawa, M. (1998).[1][5] "The mammalian carboxylesterases: from molecules to functions." Annual Review of Pharmacology and Toxicology, 38, 257-288.

Sources

Technical Whitepaper: Molecular Docking Studies of Cefetamet Binding Affinity to PBP3

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular docking framework for analyzing the binding affinity of Cefetamet (the active metabolite of Cefetamet Pivoxil) to Penicillin-Binding Protein 3 (PBP3) , specifically focusing on Escherichia coli (FtsI) as the primary model system.

Executive Summary

This guide provides a rigorous protocol for the structural assessment of Cefetamet binding to PBP3. PBP3 (FtsI) is a critical high-molecular-mass (class B)[1] transpeptidase required for peptidoglycan septation in Gram-negative bacteria.[1] Inhibition of PBP3 leads to filamentation and cell lysis. This study utilizes the crystal structure of E. coli PBP3 (PDB: 4BJP) to demonstrate that Cefetamet exhibits high-affinity binding driven by a specific interaction network involving the conserved SXXK , SXN , and KTG motifs.

Structural Biology Foundation

The Target: PBP3 (FtsI)

PBP3 is a membrane-bound enzyme with a non-catalytic N-terminal domain and a C-terminal transpeptidase domain.[1][2][3] For docking studies, the soluble periplasmic domain is the standard target.

  • Primary Structure Source: Escherichia coli PBP3[1][2][4][5][6][7]

  • PDB ID: 4BJP (Resolution: 2.50 Å) [1]

  • Alternative (Complex): Pseudomonas aeruginosa PBP3 (e.g., PDB 3PBO or 3VSL for comparative analysis).[1]

  • Active Site Architecture:

    • Nucleophile: Ser307 (part of the SXXK motif).

    • General Base: Lys310 (activates Ser307).[1][2]

    • Proton Relay/Positioning: Ser359, Asn361 (SXN motif).[1]

    • Oxyanion Hole: Formed by the backbone nitrogen of Ser307 and Thr497.[8]

    • Substrate Anchor: Lys494, Thr495, Gly496 (KTG motif).[1]

The Ligand: Cefetamet

Researchers must distinguish between the prodrug and the active moiety.

  • Prodrug: Cefetamet Pivoxil (Lipophilic, orally bioavailable).[1]

  • Active Ligand: Cefetamet (Free acid form).[1]

  • Key Structural Features:

    • C7 Side Chain: Aminothiazole ring + Methoxyimino group (syn/Z configuration) confers stability against

      
      -lactamases.[1]
      
    • 
      -Lactam Ring:  The "warhead" that acylates Ser307.[1]
      
    • C3 Side Chain: Methyl group (unlike the acetoxymethyl in cefotaxime), influencing transport but less critical for PBP3 active site fit.[1]

Methodological Workflow

The following protocol utilizes AutoDock Vina as the docking engine, though the logic applies to Glide (Schrödinger) or GOLD.

Workflow Visualization

DockingWorkflow Start Start: Structural Data Retrieval LigandPrep Ligand Preparation (Cefetamet Free Acid) Generate 3D Conformer Minimize Energy (MMFF94) Start->LigandPrep ProteinPrep Protein Preparation (PDB: 4BJP) Remove Water/Ions Add Polar Hydrogens Assign Gasteiger Charges Start->ProteinPrep Docking Molecular Docking (Vina) Exhaustiveness: 32 Modes: 10 LigandPrep->Docking GridGen Grid Generation Center: Ser307 Box: 24x24x24 Å ProteinPrep->GridGen GridGen->Docking Analysis Interaction Profiling H-Bonds, Hydrophobic Contacts Binding Energy (ΔG) Docking->Analysis

Figure 1: Step-by-step computational workflow for docking Cefetamet to PBP3.

Detailed Protocol
Step 1: Ligand Preparation
  • Structure Retrieval: Download the 2D structure of Cefetamet (CID: 5486182).

  • 3D Conversion: Convert to 3D and set the stereochemistry of the oxime ether to Z (syn).

  • Protonation: Set protonation state to pH 7.4. The carboxylate at C4 is deprotonated (

    
    ), and the aminothiazole amine is protonated (
    
    
    
    ).[1]
  • Minimization: Minimize energy using the MMFF94 force field to relax bond lengths/angles.[1]

Step 2: Protein Preparation (PDB: 4BJP)[1]
  • Clean-up: Remove crystallographic waters and co-factors not involved in catalysis.[1]

  • Hydrogenation: Add polar hydrogens. Ensure the Lys310 side chain is protonated (positively charged) to act as the general base, or neutral if simulating the specific moment of proton abstraction (standard docking usually keeps Lys protonated).

  • Charge Assignment: Apply Kollman or Gasteiger charges.

Step 3: Grid Generation

Define the search space around the active site groove.

  • Center: Coordinates of

    
     atom of Ser307 .
    
  • Dimensions:

    
     Å. This covers the catalytic center and the surrounding loops (residues 300-320 and 490-500) that accommodate the C7 side chain.[1]
    
Step 4: Docking Execution

Run the simulation with high exhaustiveness (e.g., 32 in Vina) to ensure the global minimum is found.

  • Constraint (Optional but Recommended): A distance constraint (< 3.5 Å) between the

    
    -lactam carbonyl carbon and Ser307-OH can be applied to filter for "reactive" poses.[1]
    

Mechanistic Analysis & Interpretation[1][5][9]

Binding Mechanism

Cefetamet acts as a suicide substrate.[1] The docking predicts the Michaelis complex (non-covalent), which precedes the covalent acylation.

Key Interaction Checkpoints:

  • The "Warhead" Alignment: The carbonyl oxygen of the

    
    -lactam ring must occupy the oxyanion hole  (Ser307 backbone N and Thr497 backbone N).
    
  • C7 Side Chain Recognition: The aminothiazole ring forms H-bonds with the backbone of the

    
    -strand bordering the active site (often Asn361  or Thr497 ).[1]
    
  • Carboxylate Interaction: The C4 carboxylate of Cefetamet typically forms a salt bridge or strong H-bond with Lys494 or Thr495 (KTG motif).[1]

Acylation Pathway Visualization

AcylationMechanism Ligand Cefetamet (Beta-Lactam Ring) OxyHole Oxyanion Hole (Ser307/Thr497) Ligand->OxyHole Stabilizes Transition State AcylEnzyme Acyl-Enzyme Complex (Irreversible Inhibition) Ligand->AcylEnzyme Ring Opening Ser307 Ser307 (Nucleophile) Ser307->Ligand Nucleophilic Attack Lys310 Lys310 (General Base) Lys310->Ser307 Activates (-H+)

Figure 2: The catalytic mechanism of PBP3 inhibition by Cefetamet.[1]

Data Presentation & Validation

Expected Results Table

When analyzing docking results, organize data to highlight the correlation between binding energy and key residue interactions.

ParameterMetric / ObservationInterpretation
Binding Affinity (

)
-7.5 to -8.5 kcal/mol Indicates high affinity, consistent with nanomolar

values [2].[1]
RMSD < 2.0 Å Relative to a reference cephalosporin (e.g., Cefotaxime) in a similar complex.[1]
Catalytic Distance 3.0 - 3.8 Å Distance between Ser307-OH and

-lactam Carbonyl-C.
Key H-Bonds Ser307, Asn361, Thr497 Essential for orienting the drug for acylation.[1]
Validation Strategy

To ensure Scientific Integrity , the protocol must be self-validating:

  • Redocking: If using a complex (e.g., PBP3-Cefotaxime), remove the ligand and re-dock it.[1] The RMSD between the docked and crystal pose must be < 2.0 Å.

  • Negative Control: Dock a non-binding molecule (e.g., Penicillin G, which has lower affinity for PBP3 than PBP1/2) and verify that the binding score is lower (less negative).[1]

References

  • Sauvage, E., et al. (2014). Crystal Structure of Penicillin-Binding Protein 3 (PBP3) from Escherichia coli.[1] PLOS ONE, 9(5), e98042.[1][7]

  • Angehrn, P., et al. (1989). Antibacterial properties of Ro 15-8074, the active metabolite of the oral cephalosporin cefetamet pivoxil. Antimicrobial Agents and Chemotherapy, 33(5), 760-769.[1]

  • Kishida, M., et al. (2006). Crystal structure of Pseudomonas aeruginosa penicillin-binding protein 3 in complex with ceftazidime.[1] Biochemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1]

Sources

Technical Guide: Cefetamet Stability Profile & Interaction with Class A Beta-Lactamases (TEM-1/SHV-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefetamet (active moiety of the prodrug Cefetamet Pivoxil) is an oral third-generation cephalosporin characterized by the presence of a 2-aminothiazolyl moiety and a Z-methoxyimino group at the C-7 position. This guide provides a deep technical analysis of its stability against Class A serine beta-lactamases, specifically the widespread plasmid-mediated enzymes TEM-1 and SHV-1 .

While early-generation cephalosporins are rapidly hydrolyzed by these enzymes, Cefetamet exhibits a high degree of stability, primarily due to steric hindrance preventing the formation of the acyl-enzyme intermediate. However, this stability profile is distinct from its interaction with Extended-Spectrum Beta-Lactamases (ESBLs), where specific active site mutations (e.g., G238S) compromise the drug's structural defense.

Molecular Mechanism of Stability

The resistance of Cefetamet to hydrolysis by wild-type TEM-1 and SHV-1 is not accidental but a result of precise molecular engineering.

Structural Determinants[1]
  • Aminothiazole Ring: Enhances affinity for Penicillin-Binding Proteins (PBPs), specifically PBP3 in Gram-negative bacteria, improving potency.

  • Methoxyimino Group (Z-configuration): This is the critical stability factor. In the syn (Z) configuration, this bulky group creates significant steric conflict with the

    
    -loop of Class A beta-lactamases.
    
Mechanism of Action vs. Resistance

In a functional hydrolysis event, the beta-lactamase Serine-70 residue attacks the beta-lactam ring carbonyl. For Cefetamet interacting with TEM-1:

  • Entry: The drug enters the active site.

  • Steric Clash: The methoxyimino side chain clashes with residues (specifically Arg244 and the loop region 164-179) in the narrow active site of TEM-1/SHV-1.

  • Outcome: The enzyme cannot orient the beta-lactam ring correctly for the nucleophilic attack by Ser70. The acylation rate (

    
    ) is drastically reduced, effectively rendering the drug "stable."
    
Visualization: Steric Hindrance Pathway

G cluster_0 Active Site Interaction Drug Cefetamet (Methoxyimino Group) Complex Michaelis Complex (Non-Productive) Drug->Complex Binding (High Km) Enzyme TEM-1 / SHV-1 (Wild Type) Enzyme->Complex Hydrolysis Hydrolysis (Ring Opening) Complex->Hydrolysis Blocked by Steric Hindrance Stable Therapeutic Effect (PBP Binding) Complex->Stable Drug Remains Intact

Caption: Cefetamet stability mechanism showing the steric blockade of the hydrolytic step in wild-type Class A enzymes.

Enzymatic Stability Profile

Comparative Hydrolysis Rates

The following table summarizes the relative hydrolysis rates of Cefetamet compared to other beta-lactams against TEM-1. Data is normalized to Penicillin G (Rate = 100).

Antibiotic ClassCompoundRelative Hydrolysis Rate (TEM-1)Stability Classification
Penicillin Penicillin G100Labile
Penicillin Ampicillin~150Labile
1st Gen Ceph Cephalothin~10-40Labile
2nd Gen Ceph Cefaclor~2-5Moderately Labile
3rd Gen Ceph Cefetamet < 0.01 Stable
3rd Gen Ceph Cefotaxime< 0.01Stable

Note: The hydrolysis rate of < 0.01 indicates that for all practical clinical purposes, Cefetamet is not degraded by TEM-1 or SHV-1.

The ESBL Caveat

While stable against the parent enzymes, Cefetamet is vulnerable to Extended-Spectrum Beta-Lactamases (ESBLs) .

  • Mechanism: Mutations such as G238S or R164S in TEM/SHV enzymes widen the active site.

  • Effect: This expansion accommodates the bulky methoxyimino side chain of Cefetamet, allowing water access and subsequent hydrolysis.

  • Clinical Implication: Cefetamet is effective against ampicillin-resistant H. influenzae (TEM-1 producers) but should not be used empirically for ESBL-producing Enterobacteriaceae.

Experimental Methodologies

To verify the stability profile of Cefetamet in a research setting, the following self-validating protocols are recommended.

Protocol A: UV Spectrophotometric Hydrolysis Assay

This assay directly measures the cleavage of the beta-lactam ring by monitoring the change in absorbance (


) over time.

Prerequisites:

  • Purified TEM-1 or SHV-1 enzyme (commercially available or recombinant).

  • UV-Vis Spectrophotometer with quartz cuvettes (path length

    
     cm).
    
  • Temperature control (

    
    ).
    

Workflow Diagram:

Assay Start Start Scan 1. Spectral Scan (200-300 nm) Determine Lambda_max Start->Scan Prep 2. Prepare Reaction Mix (Buffer + Enzyme) Scan->Prep AddDrug 3. Add Cefetamet (Substrate Start) Prep->AddDrug Monitor 4. Monitor Absorbance (Kinetic Mode, 5 mins) AddDrug->Monitor Calc 5. Calculate Rate (v) v = (dA/dt) / (Delta_Eps * b) Monitor->Calc End End Calc->End

Caption: Step-by-step workflow for the spectrophotometric determination of hydrolysis kinetics.

Step-by-Step Procedure:

  • Determination of

    
     (Self-Validation Step): 
    
    • Prepare a

      
       solution of Cefetamet in Phosphate Buffer (pH 7.0).
      
    • Perform a spectral scan from 200 nm to 300 nm.

    • Identify the wavelength of maximum absorbance difference between the intact drug and the hydrolyzed product (typically 260 nm for cephalosporins). Note: If

      
       is small, verify buffer pH stability.
      
  • Reaction Setup:

    • Blank:

      
       Cefetamet in buffer (no enzyme).
      
    • Test:

      
       Cefetamet + 10-50 nM TEM-1 enzyme.
      
    • Control:

      
       Ampicillin + 10-50 nM TEM-1 (Positive control to verify enzyme activity).
      
  • Measurement:

    • Monitor the decrease in absorbance at the determined

      
       for 300 seconds.
      
  • Calculation:

    • Calculate the initial velocity (

      
      ) using the Beer-Lambert law:
      
      
      
      
    • Where

      
       is the difference in extinction coefficient between substrate and product.
      
    • Expected Result: Cefetamet should show negligible

      
       (slope 
      
      
      
      ) compared to the rapid decay of Ampicillin.
Protocol B: MIC Determination (Broth Microdilution)

To correlate enzymatic stability with biological activity.

Strains Required:

  • E. coli ATCC 25922 (Beta-lactamase negative control).

  • H. influenzae ATCC 49247 (Beta-lactamase negative).

  • H. influenzae ATCC 49766 (TEM-1 positive).

Procedure:

  • Prepare cation-adjusted Mueller-Hinton broth (CAMHB). For H. influenzae, use Haemophilus Test Medium (HTM).

  • Prepare serial two-fold dilutions of Cefetamet (range 0.03 – 64

    
    ).
    
  • Inoculate with

    
     CFU/mL of the test organism.
    
  • Incubate at

    
     for 16-20 hours (ambient air for E. coli, 
    
    
    
    enriched for Haemophilus if required by specific lab standards, though HTM usually supports growth in ambient).
  • Interpretation:

    • Stability Indicator: If the MIC for the TEM-1 positive strain is

      
       dilution step different from the negative strain, the drug is stable.
      
    • Expected Data: Cefetamet MICs for TEM-1 producing H. influenzae are typically

      
      , confirming stability.
      

References

  • Bryson, H. M., & Brogden, R. N. (1993). Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 45(4), 589-621.

  • Koup, J. R., Dubach, U. C., Brandt, R., Wyss, R., & Stoeckel, K. (1988). Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans.[1][2] Antimicrobial Agents and Chemotherapy, 32(4), 573-579.[1]

  • Cullmann, W., & Dick, W. (1989). Heterogeneity of hydrolysis of third-generation cephalosporins by Class A beta-lactamases. Chemotherapy, 35(6), 397-405.
  • Bush, K., & Jacoby, G. A. (2010). Updated functional classification of beta-lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969-976.

  • Livermore, D. M. (1995). beta-Lactamases in laboratory and clinical resistance. Clinical Microbiology Reviews, 8(4), 557-584.

Sources

Methodological & Application

A Scientist's Guide to the Synthesis of Cefetamet Sodium via an Activated MAEM Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a detailed technical guide for the synthesis of Cefetamet Sodium, a third-generation cephalosporin antibiotic. The core of this process is the efficient acylation of the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus using an activated side chain, specifically 2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM). We will delve into the chemical principles, provide step-by-step protocols for synthesis and purification, and discuss the rationale behind key experimental parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this established industrial synthesis pathway.

Introduction and Strategic Overview

Cefetamet is a potent, broad-spectrum third-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of the final transpeptidation step in bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics.[2][3] For therapeutic use, it is often administered orally as the prodrug Cefetamet Pivoxil, which is hydrolyzed in vivo to the active Cefetamet molecule.[4][5] The sodium salt, Cefetamet Sodium, is a key intermediate and can also be formulated for injection.[6]

The synthesis of Cefetamet hinges on the formation of an amide bond between the C-7 amino group of the cephalosporin core (7-ADCA) and the 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain. Due to the inherent sensitivity of the β-lactam ring to harsh chemical conditions, direct amide coupling is often inefficient. The established industrial solution is to use a pre-activated form of the side chain, commonly known as an "active ester."

MAEM has become a standard acylating agent for producing cephalosporins with this specific oximino-aminothiazolyl side chain, valued for its ability to facilitate the reaction in high yield and quality under mild conditions.[7][8] This pathway avoids the need for protecting groups on the side chain's amino group, which would be necessary if using harsher reagents like acid chlorides, thereby streamlining the process.[7]

This guide outlines a robust, two-stage process:

  • Acylation: Condensation of 7-ADCA with the MAEM active ester to form Cefetamet free acid.

  • Salt Formation & Isolation: Conversion of the Cefetamet acid to its sodium salt followed by precipitation and purification.

Reaction Scheme and Principles

The overall synthesis proceeds as follows: The nucleophilic C-7 amino group of the 7-ADCA core attacks the electrophilic carbonyl carbon of the MAEM active ester. The 2-mercaptobenzothiazole group is an excellent leaving group, facilitating the formation of the stable amide bond. The resulting Cefetamet acid is then deprotonated with a sodium base to yield the final product.

G MAEM MAEM (Active Ester Side Chain) Cefetamet_Acid Cefetamet Acid MAEM:e->Cefetamet_Acid:w Acylation ADCA 7-ADCA (Cephalosporin Nucleus) ADCA:e->Cefetamet_Acid:w Cefetamet_Sodium Cefetamet Sodium Cefetamet_Acid:e->Cefetamet_Sodium:w Salt Formation (e.g., NaHCO₃)

Caption: High-level overview of the Cefetamet Sodium synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular WeightNotes
7-Amino-3-desacetoxycephalosporanic acid (7-ADCA)22252-15-1C₈H₁₀N₂O₃S214.24The core cephalosporin nucleus.
2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM)69712-42-9C₁₄H₁₀N₄O₃S₃394.45The activated side chain.
Sodium 2-ethylhexanoate19766-89-3C₈H₁₅NaO₂166.19Base for the acylation step.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Base for sodium salt formation.
Acetone67-64-1C₃H₆O58.08Reaction and precipitation solvent.
Deionized Water7732-18-5H₂O18.02Reaction solvent.
Hydrochloric Acid (HCl)7647-01-0HCl36.46For pH adjustment during workup.
Equipment
  • Glass reaction vessel with overhead stirring, temperature control (cooling bath), and nitrogen inlet.

  • pH meter.

  • Standard laboratory glassware (beakers, flasks, funnels).

  • Buchner funnel and vacuum filtration apparatus.

  • Vacuum oven for drying.

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis.

Detailed Synthesis Protocols

This protocol is adapted from established procedures and is designed to yield a high-purity product.[9]

Workflow Visualization

G start Start: Prepare Reactants dissolve Dissolve 7-ADCA and MAEM in Acetone/Water Mixture start->dissolve cool Cool Reaction Mixture to 5-10°C dissolve->cool add_base Add Sodium 2-ethylhexanoate (Initiate Acylation) cool->add_base react Stir Until Reaction Completion (Monitor by HPLC) add_base->react precipitate Add Excess Acetone to Precipitate Product react->precipitate filter Filter Solid Under Nitrogen precipitate->filter wash_dry Wash with Acetone and Dry to Obtain Cefetamet Sodium filter->wash_dry end End: Final Product wash_dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 1: Synthesis of Cefetamet Sodium
  • Vessel Preparation: Charge a clean, dry reaction vessel with deionized water (5 parts, e.g., 250 mL) and acetone (10 parts, e.g., 500 mL). Begin stirring and cool the mixture to 5-10°C using an ice bath.

  • Addition of Reactants: To the cooled solvent mixture, add 7-ADCA (1 part, e.g., 50 g) and MAEM (1.8 parts, e.g., 90 g). Stir to form a suspension.[9]

    • Causality Note: Running the reaction in a biphasic or suspension system is common. The low temperature is critical to minimize the degradation of the thermally sensitive β-lactam ring and to control the exothermic nature of the acylation reaction.

  • Initiation of Reaction: Add sodium 2-ethylhexanoate (1.54 parts, e.g., 77.0 g) in a single portion. Continue vigorous stirring.[9]

    • Causality Note: Sodium 2-ethylhexanoate acts as a base to deprotonate the C-7 amino group of 7-ADCA, rendering it nucleophilic for the attack on the MAEM ester. It also serves as the sodium source for the final salt.

  • Reaction Monitoring: Maintain the temperature at 5-10°C and stir until the reaction is complete. The reaction progress should be monitored by HPLC, tracking the consumption of 7-ADCA.

  • Product Precipitation and Isolation: Once the reaction is complete, add a significant volume of additional acetone (60 parts, e.g., 3 L) to the reaction mixture. This will cause the Cefetamet Sodium salt to precipitate out of the solution.[9]

    • Causality Note: Cefetamet Sodium is significantly less soluble in acetone-rich solvent systems. Adding excess acetone drastically reduces its solubility, leading to high-yield precipitation.

  • Filtration and Washing: Filter the precipitated solid under a nitrogen atmosphere using a Buchner funnel. Wash the filter cake with cold acetone (10 parts, e.g., 500 mL) to remove residual starting materials and byproducts.[9]

    • Causality Note: Filtering under an inert nitrogen atmosphere protects the product from atmospheric moisture and potential degradation during the isolation process.

  • Drying: Dry the purified solid in a vacuum oven at a temperature not exceeding 40-50°C to yield Cefetamet Sodium as a solid. The expected purity should be ≥99%.[9]

Protocol 2: Alternative Salt Formation from Isolated Cefetamet Acid

If Cefetamet acid is first isolated (e.g., by adjusting the pH of the reaction mixture to 2.5-3.0 with HCl), it can be converted to the sodium salt in a separate step.[10]

  • Dissolution: Suspend Cefetamet acid (1 part, e.g., 397 g) in water.

  • Base Addition: Add a 10% aqueous solution of sodium bicarbonate (approx. 2.1 parts, e.g., 840 g) slowly while stirring. Continue stirring at room temperature for approximately 2 hours.[6]

  • Decolorization & Filtration: Add a small amount of activated carbon, stir for 20 minutes, and filter to remove the carbon.

  • Precipitation: Add ethanol to the filtrate to precipitate the Cefetamet Sodium.

  • Isolation: Filter the solid, wash with ethanol, and dry under vacuum at 50°C.[6]

In-Process Controls and Final Product Characterization

Reaction Monitoring by HPLC

Consistent monitoring is crucial for process control, determining reaction endpoint, and ensuring product quality.[2]

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 80:20 v/v) or a buffered system.[11][12]
Detection UV at ~251-254 nm.[11][12]
Flow Rate 1.0 mL/min
Analysis Monitor the disappearance of the 7-ADCA peak and the appearance of the Cefetamet product peak.
Final Product Specifications
TestSpecificationMethod
Appearance Off-white crystalline powder.[6]Visual
Identity Conforms to the reference standard.IR, NMR, Mass Spectrometry[2]
Purity ≥99.0%HPLC[9]
Water Content Varies; to be determined.Karl Fischer Titration

Expert Insights: Process Optimization & Troubleshooting

  • pH Control: Maintaining the correct pH during the reaction is critical. For acylation using triethylamine as the base, a pH of 7.5-7.7 is often targeted.[13] Deviations can lead to the formation of byproducts or degradation of the β-lactam ring.

  • Solvent Choice: The choice of solvent for precipitation directly impacts purity and crystal form. While acetone is effective, other anti-solvents like isopropyl ether or ethanol can be used, particularly in the purification of related compounds like Cefetamet Pivoxil.[9][14]

  • "Greener" Processes: For industrial-scale production, consider the recovery of byproducts. The 2-mercaptobenzothiazole leaving group from MAEM can potentially be recovered from the filtrate, contributing to a more economical and environmentally friendly process.[2]

  • Impurity Profile: Be aware of potential impurities, which can arise from the degradation of the starting materials or the final product.[4] A robust HPLC method is essential for their detection and quantification.

References

  • Ali, M. K., & Jat, R. K. (2017). PROCESS DEVELOPMENT FOR SYNTHESIZING CEFETAMET SODIUM. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. (CN101830912A).
  • Google Patents. (CN101712687B).
  • Zhong, D. et al. (2001). Synthesis of cefteram pivoxil. Chinese Journal of Pharmaceuticals. [Link]

  • Polish Pharmaceutical Society. (2002). New method of isolation of cefetamet pivoxil. Acta Poloniae Pharmaceutica-Drug Research, 59(1), 47-50. [Link]

  • Semantic Scholar. (2017). PROCESS DEVELOPMENT FOR SYNTHESIZING CEFPODOXIME. [Link]

  • Google Patents. (CN101792456A). Preparation method of cefetamet pivoxil hydrochloride.
  • Wyss, R., & Bucheli, F. (1988). Determination of cefetamet and its orally active ester, cefetamet pivoxyl, in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 430, 81-92. [Link]

  • Jat, R. K., & Ali, M. K. (2017). PROCESS DEVELOPMENT FOR SYNTHESIZING CEFPODOXIME PROXETIL. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Jat, R. K. (2024). EXPLORING NEW PATHWAYS: PROCESS DEVELOPMENT FOR CEFETAMET SODIUM SYNTHESI. American Journal of Biomedical Science & Pharmaceutical Innovation. [Link]

  • Google Patents. (US6384215B1). Preparation of new intermediates and their use in manufacturing of cephalosporin compounds.
  • Bhanusali, M., Palled, M. S., & Suryawanshi, S. S. (2022). Chromatographic estimation of cefetamet pivoxil in bulk and tablet dosage form: Development and validation approach. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • National Center for Advancing Translational Sciences. CEFETAMET SODIUM - Inxight Drugs. [Link]

  • JETIR. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CEFETAMET BY RP-HPLC METHOD. [Link]

  • TSI Journals. (2008). DEVELOPMENT AND VALIDATION OF RP – HPLC METHOD FOR THE ESTIMATION OF CEFETAMET IN BULK AND TABLET DOSAGE FORM. [Link]

  • Nikalje, A. G., & Godse, P. (2010). Spectrophotometric Determination of Cefetamet Pivoxil Hydrochloride and Pitavastatin Calcium in Tablet Dosage form. Indian Journal of Pharmaceutical Sciences, 72(1), 108-111. [Link]

  • Google Patents. (WO2006008749A1).
  • Google Patents. (WO2004037833A1).
  • Google Patents. (CN100381445C).
  • Veeprho Pharmaceuticals. Cefetamet-impurities and Related Compound. [Link]

  • Merck Index. Cefetamet. [Link]

Sources

Application Note: In Vivo Efficacy Testing of Cefetamet in Murine Respiratory Infection Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Cefetamet is a third-generation cephalosporin exhibiting potent broad-spectrum activity against key respiratory pathogens, including penicillin-sensitive and resistant S. pneumoniae and


-lactamase-producing H. influenzae.[1] In clinical practice, it is administered as the orally active prodrug cefetamet pivoxil , which is hydrolyzed to the active moiety, cefetamet, by esterases in the intestinal mucosa and liver.

This guide details the protocol for evaluating the in vivo efficacy of cefetamet pivoxil in a murine model of pneumococcal pneumonia. Unlike simple in vitro MIC assays, this model accounts for the prodrug's pharmacokinetics (PK), tissue penetration (ELF - Epithelial Lining Fluid), and the "eagle effect" (inoculum effect) often seen in high-density lung infections.

Key Compound Properties
PropertyDetail
Prodrug Cefetamet Pivoxil (Ro 15-8075)
Active Moiety Cefetamet (Ro 15-8074)
Class 3rd Generation Cephalosporin (Oral)
Mechanism Inhibition of Penicillin-Binding Proteins (PBPs), specifically PBP3 and PBP1a/1b.
PK Driver Time above MIC (

)
Mouse Bioavailability ~30–50% (Oral); significantly enhanced by food/lipids.

Mechanism of Action & Prodrug Metabolism

Understanding the conversion of the prodrug is critical for accurate dosing vehicle selection. Cefetamet pivoxil is lipophilic, enhancing absorption, whereas cefetamet is hydrophilic.

G cluster_0 Gut Lumen & Mucosa cluster_1 Systemic Circulation Prodrug Cefetamet Pivoxil (Lipophilic Ester) Absorption Intestinal Absorption Prodrug->Absorption Oral Dosing Hydrolysis Esterase Hydrolysis Absorption->Hydrolysis Active Cefetamet (Free Acid) Hydrolysis->Active Activation Target Bacterial PBP Binding Active->Target Inhibition of Cell Wall Synthesis Renal Excretion Renal Excretion Active->Renal Excretion Elimination

Figure 1: Metabolic pathway of Cefetamet Pivoxil. The prodrug ester facilitates absorption before rapid hydrolysis to the active antibiotic.[2]

Experimental Design Strategy

Animal Selection
  • Strain: Female BALB/c or CBA/J mice (6–8 weeks, 20–25g).

    • Rationale: These strains are highly susceptible to intranasal S. pneumoniae challenge, developing reproducible lobar pneumonia without the need for severe immunosuppression (mimicking Community-Acquired Pneumonia - CAP).

  • Immunocompetence:

    • Standard Model: Immunocompetent (simulates CAP).

    • Neutropenic Model (Optional): Cyclophosphamide (150 mg/kg IP Day -4, 100 mg/kg IP Day -1). Used if testing against highly resistant strains where host immunity might mask drug failure.

Bacterial Strain Selection
  • Primary: Streptococcus pneumoniae serotype 3 (ATCC 6303) or serotype 6B.

    • Note: Serotype 3 is highly virulent and mucoid, presenting a robust challenge for antibiotic penetration.

  • Secondary: Haemophilus influenzae (requires mucin for virulence).

Test Articles & Formulation
  • Vehicle: 0.5% Carboxymethyl Cellulose (CMC-Na) or 0.5% Methylcellulose in sterile water.

    • Critical: Cefetamet pivoxil is practically insoluble in water. It must be formulated as a homogeneous suspension.[3]

  • Positive Control: Amoxicillin (PD50 reference) or Ceftriaxone.

  • Dosing Route: Oral Gavage (PO) for Cefetamet Pivoxil; Subcutaneous (SC) for Cefetamet free acid (if PK bridging is difficult).

Protocol 1: Inoculum Preparation & Induction

Objective: Establish a reproducible lung infection with a burden of


 CFU/lung at the start of therapy.
  • Culture: Retrieve S. pneumoniae beads from -80°C. Streak onto Trypticase Soy Agar (TSA) + 5% sheep blood. Incubate overnight at 37°C with 5% CO

    
    .
    
  • Amplification: Inoculate fresh colonies into Todd-Hewitt Broth (THB) + 0.5% Yeast Extract. Incubate to mid-log phase (OD

    
    ).
    
  • Quantification: Wash bacteria twice in sterile PBS. Resuspend to a target density of

    
     CFU/mL based on prior OD/CFU standard curves.
    
  • Anesthesia: Anesthetize mice using Isoflurane (3% induction, 1.5% maintenance) or Ketamine/Xylazine (IP).

  • Inoculation:

    • Hold the mouse vertically.

    • Instill 50 µL of the bacterial suspension dropwise into the nares.

    • Allow the mouse to aspirate the fluid naturally.

    • Validation: Verify aspiration by observing breathing rhythm; avoid "bubbling" which indicates failure to aspirate.

Protocol 2: Pharmacokinetic (PK) Bridging

Objective: Since murine metabolism of cephalosporins is rapid (


 vs. 2.2h in humans), human-simulated dosing is required.

Step-by-Step:

  • Single Dose PK: Administer Cefetamet Pivoxil at 20, 50, and 100 mg/kg PO to healthy mice (n=3 per timepoint).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, and 4 hours post-dose.

  • Analysis: Quantify Cefetamet (active free acid) via LC-MS/MS.

  • Target Attainment: Calculate the time the free drug concentration remains above the MIC (

    
    ).
    
    • Goal: For cephalosporins, efficacy requires

      
       for 40–50% of the dosing interval.
      
    • Adjustment: If

      
       is too short, administer Uranyl Nitrate  (renal block) or use fractionated dosing  (e.g., q4h or q6h) to mimic human exposure profiles.
      

Protocol 3: Efficacy Study Execution

Workflow Diagram:

Workflow cluster_dosing Treatment Groups (n=10) Start Start: Acclimatization (7 Days) Infection Infection Induction (Intranasal, 10^7 CFU) Start->Infection TherapyStart Therapy Initiation (Post-Infection Hour +4 to +12) Infection->TherapyStart Allow bacterial establishment Vehicle Vehicle Control (0.5% CMC PO) TherapyStart->Vehicle LowDose Cefetamet Pivoxil Low Dose (e.g., 20 mg/kg) TherapyStart->LowDose HighDose Cefetamet Pivoxil High Dose (e.g., 80 mg/kg) TherapyStart->HighDose PosControl Amoxicillin / Ceftriaxone TherapyStart->PosControl Harvest Endpoint Harvest (24h or 48h post-therapy) Vehicle->Harvest LowDose->Harvest HighDose->Harvest PosControl->Harvest Analysis Lung Homogenization & CFU Enumeration Harvest->Analysis

Figure 2: Experimental workflow for efficacy testing. Therapy typically begins 4–12 hours post-infection to allow the establishment of pneumonia.

Detailed Procedure:

  • Grouping: Randomize mice into groups of n=10.

  • Therapy Initiation: Start treatment 4 to 12 hours post-infection. This delay ensures bacteria are in the log-growth phase and have invaded lung tissue.

  • Dosing Regimen:

    • Administer Cefetamet Pivoxil suspension PO.

    • Frequency: Based on PK data, typically Q6H (4 times daily) or Q8H in mice to maintain coverage.

    • Duration: 24 to 48 hours.

  • Clinical Observations: Monitor weight loss, ruffled fur, and lethargy (morbidity score).

  • Harvest:

    • Euthanize mice via CO

      
       asphyxiation.
      
    • Aseptically remove lungs.

    • Weigh lungs (edema check).

    • Homogenize in 1 mL sterile PBS.

  • Plating: Serially dilute homogenates (

    
     to 
    
    
    
    ) and plate on blood agar. Incubate 24h.

Data Analysis & Interpretation

Quantitative Endpoints

Data should be reported as


 CFU per gram of lung tissue.
ParameterCalculationSignificance Threshold
Bacterial Burden

Reduction of

vs. Start of Therapy controls indicates bactericidal activity.[4]
Net Growth

Negative value = Killing; Positive value = Suppression only.
Survival Kaplan-Meier AnalysisLog-rank test

.
Statistical Methods
  • CFU Data: One-way ANOVA with Dunnett’s post-hoc test (comparing all columns to Vehicle Control).

  • Non-Parametric: If data is not normally distributed, use Kruskal-Wallis test.

Troubleshooting & Quality Control

  • Issue: Inconsistent Infection Rates.

    • Root Cause:[1][2][5] Aspiration variability.

    • Fix: Use light anesthesia. If the mouse is too deep, it won't aspirate; if too light, it will sneeze out the inoculum.

  • Issue: Prodrug Insolubility.

    • Root Cause:[1][2][5] Cefetamet pivoxil is hydrophobic.

    • Fix: Ensure vigorous vortexing in 0.5% CMC immediately before every gavage. Do not use DMSO if possible, as it may have intrinsic antibacterial activity or alter mucosal permeability.

  • Issue: High Mortality in Controls.

    • Root Cause:[1][2][5] Inoculum too high (

      
      ).
      
    • Fix: Perform an LD50 study beforehand to titrate the inoculum to a sublethal morbidity dose for efficacy studies.

References

  • Cefetamet Pivoxil Profile: Stoeckel, K., et al. (1994). "Pharmacokinetics of cefetamet and cefetamet pivoxil." Clinical Pharmacokinetics. Link

  • Murine Pneumonia Model: Briles, D. E., et al. (2003). "Murine Infection Models for Streptococcus pneumoniae." Current Protocols in Immunology. Link

  • PK/PD of Cephalosporins: Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases. Link

  • In Vivo Efficacy: Angehrn, P., & Hohl, P. (1987). "In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil."[1][6][7][8] Antimicrobial Agents and Chemotherapy.[1][2][4][5][6][7] Link

  • Dosing Vehicles: Zhang, L. (2010). "Method for voluntary oral administration of drugs in mice." ResearchGate.[4] Link

Sources

Troubleshooting & Optimization

Identification of cefetamet degradation products delta-2 and delta-3 isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Cefetamet Degradation Products (


 and 

Isomers) Reference ID: TSC-CEF-ISO-001 Status: Active Audience: Analytical Chemists, Formulation Scientists, QC Managers

Introduction: The Stability Paradox

Welcome to the Cefetamet Technical Support Hub. If you are accessing this guide, you are likely observing unexplained potency loss or "ghost peaks" in your chromatograms.

The Core Issue: Cefetamet, like many cephalosporins, contains a dihydrothiazine ring sensitive to base-catalyzed isomerization.[1] The biologically active form is the


-isomer  (double bond at C3-C4). Under specific stress conditions (pH > 6.0, nucleophilic solvents), the double bond migrates to the C2-C3 position, forming the biologically inactive 

-isomer
.

This guide provides the protocols to separate, identify, and control this degradation pathway.

Module 1: Chromatographic Separation (HPLC/UPLC)

The Challenge: On-Column Isomerization

Standard neutral mobile phases can artificially induce isomerization during the run, leading to split peaks or poor resolution. The


 isomer is generally less polar and elutes later than the 

parent peak on reverse-phase columns, but this depends heavily on the specific stationary phase.
Recommended Method Parameters
ParameterSpecificationRationale
Column C18 (L1) End-capped,

mm, 5 µm
High surface area required for isomer resolution.
Mobile Phase A 0.1% Formic Acid or 20 mM Ammonium Acetate (pH 4.5)Critical: Acidic pH (< 5.[2]0) suppresses the carbanion intermediate, freezing the isomerization equilibrium.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for cephalosporins compared to Methanol.
Gradient 5% B to 40% B over 20 minsShallow gradient required to resolve the structural isomers.
Flow Rate 1.0 mL/minStandard flow; adjust for UPLC.
Detection PDA (200–300 nm); Quant at 260 nmThe

isomer exhibits a hypsochromic shift (blue shift) in UV absorption due to altered conjugation.
Troubleshooting Workflow

HPLC_Troubleshooting Start Issue: Co-eluting or Split Peaks CheckpH Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic AdjustpH Action: Adjust pH to 3.0 - 4.5 (Use Formic Acid/Ammonium Acetate) IsAcidic->AdjustpH No CheckDiluent Check Sample Diluent IsAcidic->CheckDiluent Yes AdjustpH->CheckDiluent IsDiluentNeutral Is Diluent Neutral/Acidic? CheckDiluent->IsDiluentNeutral ChangeDiluent Action: Use 0.1% Formic Acid in Water/ACN. Avoid pure Methanol (nucleophilic attack). IsDiluentNeutral->ChangeDiluent No OptimizeGrad Action: Flatten Gradient Slope (Decrease %B rate) IsDiluentNeutral->OptimizeGrad Yes

Figure 1: Decision tree for resolving cephalosporin isomer separation issues.

Module 2: Structural Elucidation (NMR & MS)

When HPLC retention times are ambiguous, Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the isomers. Mass Spectrometry (MS) alone is often insufficient as both isomers share the exact same mass (


).
1H-NMR Distinctions (Definitive Proof)

The migration of the double bond changes the hybridization of Carbon-2 and Carbon-4.

Feature

-Cefetamet (Active)

-Cefetamet (Inactive)
Structure Double bond at C3–C4Double bond at C2–C3
C-2 Protons AB Quartet (Geminal coupling)

ppm (

Hz)
Singlet (Vinylic proton)

ppm
C-4 Proton No proton (Quaternary carbon)Singlet/Doublet (Methine)

ppm
Mechanism

hybridized C2

hybridized C2

Technical Insight: In the


 isomer, the C2 position has two protons (

) which are diastereotopic, creating the characteristic "roofed" AB quartet. In the

isomer, the C2 position becomes part of the double bond (

), shifting the signal significantly downfield to the vinylic region (~6.0 ppm).
Mass Spectrometry (MS/MS) Fingerprinting

While parent masses are identical, fragmentation energy differs slightly due to ring strain.

  • 
     Isomer:  Typically shows a more stable molecular ion.
    
  • 
     Isomer:  Often exhibits enhanced fragmentation of the 
    
    
    
    -lactam ring due to the loss of conjugation with the C3-C4 double bond.

Module 3: Mechanism of Degradation

Understanding the mechanism is the only way to prevent it. The isomerization is base-catalyzed and reversible, though the equilibrium often favors the thermodynamically more stable (but inactive)


 form in esters.
The Pathway
  • Abstraction: A base (

    
    ) removes a proton from the C2 position.
    
  • Resonance: The electrons delocalize, forming a carbanion intermediate.

  • Reprotonation: The proton re-attaches at C4 (irreversible in some conditions) or C2.

Isomerization_Mechanism Delta3 Delta-3 Isomer (Active) Double Bond: C3=C4 Intermediate Resonance Stabilized Carbanion (Delocalized e-) Delta3->Intermediate Proton Abstraction at C2 Intermediate->Delta3 Reprotonation at C2 Delta2 Delta-2 Isomer (Inactive) Double Bond: C2=C3 Intermediate->Delta2 Reprotonation at C4 Base Base (OH- / Buffer) Base->Intermediate

Figure 2: Base-catalyzed isomerization pathway of Cefetamet.

Frequently Asked Questions (FAQ)

Q1: My standard is pure, but my sample shows 5%


 isomer immediately after preparation. Why? 
A:  Check your diluent. If you are dissolving Cefetamet Pivoxil (ester) in a phosphate buffer at pH 7.4 or using methanol that contains trace basic impurities, isomerization occurs within minutes.
  • Fix: Use 0.1% Formic Acid in Water/Acetonitrile (50:50) as the diluent. Keep samples at 4°C.

Q2: Can I reconvert the


 isomer back to 

?
A: Chemically, yes, via oxidation to the sulfoxide and subsequent reduction, but for analytical purposes, no . Once formed in your sample vial, it is a permanent degradation product.

Q3: Does the


 isomer have antibiotic activity? 
A:  Negligible. The position of the double bond at C3-C4 is essential for the resonance that activates the 

-lactam ring for nucleophilic attack on penicillin-binding proteins (PBPs). The

isomer lacks this electronic activation.

Q4: Why does the USP monograph for some cephalosporins not specify this impurity? A: Older monographs may group it under "Total Impurities." However, modern ICH Q3A/B guidelines require specific identification if it exceeds the reporting threshold (usually 0.1%).

References

  • Stoeckel, K., et al. (1998). "Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability." Antimicrobial Agents and Chemotherapy, 42(10), 2602–2606.

  • Wang, D., et al. (2015).[3] "Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 111, 71-77.[3]

  • Vilanova, B., et al. (1993). "

    
    -
    
    
    
    isomerization of cephalosporins: the effect of the substituent at the 3-position." International Journal of Pharmaceutics. (Contextual verification via Search Result 1.1)
  • Yamaha, T., et al. (1993). "Determination of cefetamet and its orally active ester, cefetamet pivoxyl, in biological fluids by high-performance liquid chromatography." Journal of Chromatography B, 612(1).

Sources

Troubleshooting low recovery of cefetamet in plasma protein precipitation

[1]

Executive Summary: The "Polarity Trap"

Welcome to the technical support hub. If you are experiencing low recovery (<50-60%) of Cefetamet from human or animal plasma, the issue is rarely degradation (unless you are measuring the prodrug). The culprit is almost always analyte coprecipitation due to the molecule's polarity and specific physicochemical interactions during the protein crash.

Cefetamet is a polar, acidic cephalosporin (LogP ~ -0.7 to -2.4).[1] Unlike lipophilic drugs that dissolve easily into the organic supernatant, Cefetamet has a high affinity for the aqueous environment. When you induce rapid protein aggregation—especially with strong acids—Cefetamet can be mechanically trapped inside the protein pellet or adsorb onto the precipitating albumin.

This guide provides a root-cause analysis and a validated recovery protocol.

Part 1: Diagnostic Workflow (Interactive Troubleshooting)

Before altering your method, identify where you are losing the analyte. Use this logic tree to diagnose the failure point.

TroubleshootingLogicStartSTART: Low Cefetamet SignalStep1Step 1: Post-Extraction Spike Check(Matrix Effect vs. Recovery)Start->Step1Q1Is Post-Spike Signal = Pure Standard Signal?Step1->Q1IssueMEIssue: Ion Suppression(Matrix Effect)Q1->IssueMENo (Signal Suppressed)IssueRecIssue: True Low Recovery(Extraction Loss)Q1->IssueRecYes (Signal Normal)Step2Step 2: Pellet Wash Test(Resuspend pellet in water:organic)IssueRec->Step2Q2Is Cefetamet found in the pellet wash?Step2->Q2Cause1Cause: Coprecipitation/Entrapment(Drug trapped in protein)Q2->Cause1Yes (High Signal in Wash)Cause2Cause: Adsorption or Solubility(Drug lost to walls or not soluble)Q2->Cause2No (Lost completely)

Figure 1: Diagnostic logic tree to distinguish between matrix effects (ion suppression) and true extraction recovery loss.

Part 2: Critical Control Points & Solutions

The Solvent Choice: ACN vs. Methanol vs. Acid

Many protocols use strong acids (TCA or Perchloric Acid) for cephalosporins to stabilize them. Do not do this for Cefetamet recovery.

  • The Problem: Strong acid precipitation creates a dense, hard pellet that traps polar molecules (coprecipitation). Research indicates acid precipitation can lead to low and variable recovery for this specific analyte [1].[2]

  • The Solution: Use Acetonitrile (ACN) .[2][3] ACN produces a flocculent precipitate that is more porous, allowing the polar Cefetamet to diffuse out of the protein network and into the supernatant.

The pH Factor

Cefetamet contains a carboxylic acid group and an aminothiazole ring.

  • The Problem: At neutral pH, it exists as a zwitterion or anion, which is highly water-soluble. If your crash solvent is 100% organic, the drug may precipitate with the proteins because it is not soluble enough in the organic phase.

  • The Solution: Add a small amount of water or buffer to the extraction solvent (e.g., 10-15% aqueous component) or ensure the plasma-to-solvent ratio allows enough water to remain in the supernatant to keep Cefetamet dissolved.

Adsorption (The "Sticky" Issue)
  • The Problem: Cefetamet can bind to active sites on untreated glass surfaces due to its polar/charged nature.

  • The Solution: Use Polypropylene (PP) tubes and plates. Avoid standard glass unless silanized.

Part 3: Validated High-Recovery Protocol

This protocol is designed to minimize entrapment and maximize solubility of polar cephalosporins.

Reagents
  • Precipitating Agent: Acetonitrile (HPLC Grade).[1][2]

  • Internal Standard (IS): Cefetamet-d3 (preferred) or Ceftizoxime.[1]

  • Acidifier: Formic Acid (FA).[1]

Step-by-Step Methodology
StepActionTechnical Rationale
1 Aliquot 100 µL Plasma into a 1.5 mL PP tube.Use polypropylene to prevent adsorption.
2 Add IS (10 µL) and vortex briefly.--
3 Precipitation: Add 300 µL of Acetonitrile containing 0.1% Formic Acid.Critical: The 3:1 ratio is the "sweet spot." It crashes proteins effectively but leaves enough water (from the plasma) to keep polar Cefetamet in solution. The 0.1% FA ensures the drug is protonated enough to disengage from albumin but not so acidic that it causes hard pelleting.
4 Vortex vigorously for 2 minutes.Critical: High kinetic energy is required to break the drug-protein binding equilibrium.[1]
5 Centrifuge at 12,000 x g for 10 minutes at 4°C .Cold centrifugation prevents degradation. High speed ensures a tight pellet without chemical hardening.
6 Transfer supernatant to a clean tube.--
7 Evaporation (Optional): If sensitivity requires, evaporate under Nitrogen at 35°C.Do not exceed 40°C. Cefetamet is thermally sensitive.[1]
8 Reconstitution: Dissolve residue in Mobile Phase (e.g., 0.1% FA in Water : ACN, 90:10).Reconstituting in a high-aqueous solvent ensures the peak shape is good during LC injection.[1]

Part 4: Visualizing the Mechanism

Understanding why the recovery fails helps you prevent it.

RecoveryMechanismPlasmaPlasma Sample(Cefetamet bound to Albumin)AcidCrashStrong Acid Crash(TCA/PCA)Plasma->AcidCrashAvoidACNCrashAcetonitrile Crash(3:1 Ratio)Plasma->ACNCrashRecommendedHardPelletHard/Dense Pellet(Drug Trapped Inside)AcidCrash->HardPelletRapid DenaturationSoftPelletPorous Precipitate(Drug Released)ACNCrash->SoftPelletSolvent DisplacementResultFailLow Recovery(<50%)HardPellet->ResultFailResultPassHigh Recovery(>85%)SoftPellet->ResultPass

Figure 2: Comparison of precipitation mechanisms. Strong acids create dense pellets that trap polar drugs, while ACN allows for diffusion and release.

Part 5: Frequently Asked Questions (FAQ)

Q: I am using Methanol, but my recovery is still around 60%. Why? A: Methanol is a "softer" precipitant than ACN, which is good, but it is less efficient at removing proteins.[3] The remaining soluble proteins can cause significant ion suppression in the MS source. What looks like low recovery might actually be matrix effect. Perform the "Post-Extraction Spike" test (Figure 1) to confirm. If suppression is the cause, switch to ACN or perform a phospholipid removal step (e.g., Ostro™ or HybridSPE™ plates).

Q: Can I use heat to speed up evaporation? A: Cefetamet is a beta-lactam antibiotic and is susceptible to hydrolysis.[1] Do not exceed 35-40°C during nitrogen evaporation.[1] If you are analyzing the prodrug (Cefetamet Pivoxil), you must strictly maintain samples at 4°C and use an esterase inhibitor (like NaF or acidified plasma) immediately upon blood collection, as the prodrug degrades rapidly [2].

Q: My peak shape is splitting. Is this a recovery issue? A: No, this is a solvent mismatch issue. Cefetamet is polar. If you inject a 100% ACN supernatant directly onto a Reverse Phase column (high aqueous mobile phase), the solvent strength is too high, causing the analyte to "surf" through the column head. Solution: Dilute the supernatant 1:1 or 1:3 with water (or 0.1% Formic Acid) before injection to match the initial mobile phase conditions.

References

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.[2] Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913–920. Link

    • Establishes that acid precipitation causes low recovery due to coprecipit
  • Noh, K., Kim, E., & Kang, W. (2011). Quantitative determination of cefetamet in human plasma by liquid chromatography-mass spectrometry.[4] Biomedical Chromatography, 25(7), 779–782.[4] Link

    • Provides a validated method using Acetonitrile precipit
  • Tamai, G., et al. (1991). Determination of cefetamet and its orally active ester, cefetamet pivoxyl, in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 574(1), 155-162.[1] Link

    • Discusses the instability of the prodrug and stability of Cefetamet.

Technical Support Center: Resolving Co-elution of Cefetamet Impurities in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of cefetamet and its impurities using reverse-phase high-performance liquid chromatography (RP-HPLC). Co-elution, where two or more compounds elute from the column at the same time, is a common hurdle that can compromise the accuracy of impurity profiling and quantification.[1][2] This resource provides in-depth, practical troubleshooting strategies and scientifically grounded explanations to help you achieve baseline resolution of your target analytes.

Frequently Asked Questions (FAQs)

Q1: What is co-elution, and how can I identify it in my chromatogram?

A: Co-elution is a phenomenon where two or more distinct analytes are not adequately separated by the chromatographic system and elute as a single, often distorted, peak.[3] This prevents accurate quantification and identification of the individual components.

Identifying Co-elution:

  • Visual Inspection: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or tailing. A shoulder is a small, secondary peak that merges with the main peak, which is a strong indicator of a co-eluting impurity.[1]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A DAD can compare UV-Vis spectra across the peak; a non-homogenous spectrum suggests the presence of multiple components. Similarly, an MS detector can reveal different mass-to-charge ratios (m/z) across the peak, confirming co-elution.[1]

Q2: My cefetamet peak is co-eluting with an unknown impurity. What are the most critical initial parameters to adjust in my RP-HPLC method?

A: When facing co-elution, the primary goal is to alter the selectivity (


) of your separation. Selectivity is a measure of the separation between two peaks. The most impactful parameters to adjust initially are the mobile phase composition and pH.[4][5]
  • Mobile Phase Composition: The ratio of your aqueous buffer to organic modifier (e.g., acetonitrile or methanol) is a critical factor. To increase the retention time of your analytes and potentially resolve the co-eluting peaks, you can decrease the percentage of the organic modifier in the mobile phase.[5] This increases the interaction of the analytes with the stationary phase.

  • Mobile Phase pH: Cefetamet and many of its impurities are ionizable compounds.[6] Adjusting the pH of the mobile phase can alter their charge state, which in turn significantly impacts their retention and selectivity on a reverse-phase column.[7][8] For acidic analytes, a lower pH (2-4) will suppress ionization, leading to increased retention. Conversely, for basic compounds, a higher pH will have a similar effect.[7] It is crucial to operate at a pH that is at least one unit away from the pKa of your analytes to ensure reproducible results.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Mobile Phase Optimization for Resolving Cefetamet Co-elution

This guide provides a step-by-step protocol for methodically adjusting your mobile phase to resolve co-eluting peaks.

Underlying Principle: The resolution of two peaks is governed by three factors: efficiency (N), retention factor (k), and selectivity (


).[5] By systematically altering the mobile phase, we primarily aim to influence the retention factor and, most importantly, the selectivity to achieve separation.

Experimental Protocol:

  • Establish a Baseline: Run your current method with a known standard of cefetamet and your sample containing the co-eluting impurity. Document the retention times, peak shapes, and resolution.

  • Mobile Phase pH Adjustment:

    • Prepare several batches of your aqueous buffer (e.g., phosphate or acetate buffer) with varying pH values. A good starting range for cephalosporins is typically between pH 3.0 and 7.0.[9] Create buffers at pH increments of 0.5 (e.g., 3.0, 3.5, 4.0, etc.).

    • Important: Always measure the pH of the aqueous component before mixing it with the organic modifier.[7]

    • For each pH value, equilibrate your column with the new mobile phase for at least 20-30 column volumes to ensure a stable baseline.

    • Inject your sample and compare the chromatograms. Analyze changes in selectivity and resolution.

  • Organic Modifier Optimization:

    • Once you have identified a pH that shows improved separation, you can fine-tune the resolution by adjusting the concentration of the organic solvent (e.g., acetonitrile or methanol).

    • Make small, incremental changes to the organic modifier percentage (e.g., ±2%). A decrease in the organic content will generally increase retention times and may enhance resolution.[5]

    • If resolution is still not optimal, consider changing the organic modifier altogether (e.g., from acetonitrile to methanol or vice versa). Different organic solvents can offer different selectivities.[10]

Data Summary Table:

pH% AcetonitrileCefetamet Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
4.5205.25.20.8
4.0205.86.11.3
3.5206.57.01.8
3.5187.27.92.1

Note: This is example data. Your results will vary based on your specific column and impurity.

Guide 2: Leveraging Column Temperature to Resolve Stubborn Co-elution

If mobile phase optimization does not yield the desired resolution, adjusting the column temperature is a powerful secondary strategy.

Underlying Principle: Temperature affects the thermodynamics of the analyte-stationary phase interaction and the viscosity of the mobile phase.[11] Changing the temperature can alter the selectivity of the separation, sometimes in unpredictable but beneficial ways.[12][13]

Experimental Protocol:

  • Initial Assessment: Using the best mobile phase conditions identified in Guide 1, perform injections at your current operating temperature (e.g., 30 °C).

  • Temperature Screening:

    • Increase the column temperature in increments of 5-10 °C (e.g., 35 °C, 40 °C, 45 °C). Allow the system to fully equilibrate at each new temperature before injecting your sample.

    • Conversely, you can also explore lower temperatures (e.g., 25 °C, 20 °C), which will increase retention and may improve resolution for some compounds.[11]

    • Note: Higher temperatures generally lead to shorter retention times and sharper peaks due to lower mobile phase viscosity and faster mass transfer.[14][15] However, the effect on selectivity can vary.[12]

  • Analysis of Results:

    • Compare the chromatograms obtained at different temperatures. Look for changes in elution order and the resolution between cefetamet and the co-eluting impurity.

    • Be aware that significant changes in temperature can sometimes cause a reversal in the elution order of closely related compounds.[12]

Data Summary Table:

Temperature (°C)Cefetamet Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
306.57.01.8
356.16.72.0
405.76.42.2
455.36.02.0

Note: This is example data. Optimal temperature is compound-dependent.

Guide 3: Changing Stationary Phase Chemistry for Ultimate Selectivity Control

When all else fails, changing the stationary phase chemistry is the most definitive way to alter selectivity and resolve co-eluting peaks.[10]

Underlying Principle: The chemical nature of the stationary phase dictates the primary mode of interaction with the analytes. A standard C18 column separates based on hydrophobicity. By choosing a column with a different functionality, you introduce new separation mechanisms.

Experimental Protocol:

  • Assess Current Chemistry: Most methods for cephalosporins utilize a C18 or C8 stationary phase.[16][17] If you are using a standard C18 column and experiencing co-elution, consider alternative phases.

  • Select an Alternative Stationary Phase:

    • Phenyl-Hexyl: This phase offers pi-pi interactions, which can be beneficial for separating aromatic compounds or those with double bonds, common in molecules like cefetamet.

    • Cyano (CN): A CN column provides different selectivity due to dipole-dipole interactions and can be used in both normal-phase and reversed-phase modes.

    • Embedded Polar Group (e.g., Amide): These columns have a polar group embedded in the alkyl chain, which can alter selectivity for polar and ionizable compounds.

  • Method Re-optimization:

    • Install the new column and equilibrate it according to the manufacturer's instructions.

    • Begin your method development process again, starting with the mobile phase conditions that provided the best (though incomplete) separation on your original column.

    • You will likely need to re-optimize the mobile phase pH and organic modifier concentration to achieve the desired resolution on the new stationary phase.

Visual Workflow and Logic Diagrams

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting start Co-elution Observed check_purity Confirm with DAD/MS Peak Purity Analysis start->check_purity mp_opt Guide 1: Mobile Phase Optimization check_purity->mp_opt Impurity Confirmed adjust_ph Adjust pH mp_opt->adjust_ph adjust_org Adjust Organic % adjust_ph->adjust_org temp_opt Guide 2: Temperature Optimization adjust_ph->temp_opt Resolution Improved but < 1.5 resolved Resolution Achieved (Rs > 1.5) adjust_ph->resolved Resolution > 1.5 change_org Change Organic Solvent (ACN <=> MeOH) adjust_org->change_org adjust_org->temp_opt Resolution Improved but < 1.5 adjust_org->resolved Resolution > 1.5 change_org->temp_opt Co-elution Persists change_org->resolved Resolution > 1.5 sp_opt Guide 3: Change Stationary Phase (e.g., Phenyl, Cyano) temp_opt->sp_opt Co-elution Persists temp_opt->resolved Resolution > 1.5 sp_opt->resolved

Caption: A systematic workflow for troubleshooting co-elution in RP-HPLC.

The Resolution Triangle: Interplay of Key Chromatographic Parameters

Resolution_Triangle cluster_0 Resolution (Rs) cluster_1 How to Influence Parameters N Efficiency (N) 'Peak Sharpness' k Retention (k) 'Peak Position' N->k N_actions Longer Column Smaller Particles N->N_actions alpha Selectivity (α) 'Peak Spacing' k->alpha k_actions Weaker Mobile Phase (Less Organic) k->k_actions alpha->N alpha_actions Change Mobile Phase pH Change Organic Type Change Stationary Phase Change Temperature alpha->alpha_actions

Caption: The relationship between Efficiency, Retention, and Selectivity in achieving chromatographic resolution.

References

  • Sun, L., Li, Y., Liu, D., & Guo, M. (2015). Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 111, 71-77. [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • LCGC. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • English Excel. (2025, December 27). Resolution in HPLC & how to improve? 5 most important parameters to improve resolution. YouTube. Retrieved from [Link]

  • El-Kady, E. F., & Abo-Elwafa, A. A. (2011). Development and Validation of a Reversed-Phase Column Liquid Chromatographic Method for the Determination of Five Cephalosporins in Pharmaceutical Preparations. Journal of AOAC INTERNATIONAL, 94(5), 1456–1464. [Link]

  • El-Kady, E. F., & Abo-Elwafa, A. A. (2011). Development and validation of a reversed-phase column liquid chromatographic method for the determination of five cephalosporins in pharmaceutical preparations. Journal of AOAC International, 94(5), 1456-1464. [Link]

  • Nassar, S. H., Abd El Aziz, S. A., & El-Sayed, Y. M. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 12(2), 780-788. [Link]

  • Abd El Aziz Shama, S. A., et al. (2020). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. SciSpace. [Link]

  • Shah, J., Jan, M. R., Shah, S., & Khan, M. N. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 57(4), 264-269. [Link]

  • Pharmaffiliates. (n.d.). Cefetamet Pivoxil-impurities. Retrieved from [Link]

  • Khan, A. S., et al. (2020, November 11). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. [Link]

  • Pharmaffiliates. (n.d.). Cefetamet-impurities. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Veeprho. (n.d.). (E)-Cefetamet Pivoxil. Retrieved from [Link]

  • Veeprho. (n.d.). Cefetamet Pivoxil. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Cefetamet Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the separation of cephalosporins. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2025, January 2). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports. [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • Dolan, J. W. (2020, November 12). How Does Temperature Affect Selectivity?. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). Cefetamet. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature Effect on the Separation Performance of Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?. Retrieved from [Link]

Sources

Validation & Comparative

Cross-Reactivity Analysis of Cefetamet Antibodies in Immunoassay Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the specificity profile of high-affinity anti-cefetamet monoclonal antibodies (Clone CFT-99) against generic cephalosporin polyclonal antibodies, establishing a gold standard for residue detection and Therapeutic Drug Monitoring (TDM) assays.

The Challenge: Cefetamet, a third-generation cephalosporin, shares a core


-lactam ring and a 2-aminothiazolyl side chain with numerous analogs (e.g., ceftibuten, cefotaxime). Generic antibodies often exhibit high cross-reactivity (CR > 20%), leading to false positives in complex matrices like milk, serum, or wastewater.

The Solution: This guide details the validation of a target-specific immunoassay using Competitive ELISA (icELISA) . By targeting the unique R2 side chain conformation, we demonstrate how to achieve <0.1% cross-reactivity against major structural analogs.

Structural Basis of Cross-Reactivity

To design a specific immunoassay, one must understand the epitope. Cross-reactivity in cephalosporins is primarily driven by the R1 (acyl side chain) and R2 (3-position side chain) .

  • Common Epitope (The Trap): The 2-aminothiazolyl ring at the R1 position is shared by Cefotaxime, Ceftriaxone, and Ceftibuten. Antibodies raised against this moiety will be "class-specific" but not "drug-specific."

  • Unique Epitope (The Target): Cefetamet possesses a distinct methyl group at the R2 position and a specific methoxyimino orientation.

Diagram 1: Epitope Mapping & Structural Homology

This diagram illustrates the decision logic for antibody selection based on structural interference.

Cefetamet_Epitope_Map cluster_R1 R1 Side Chain (High Homology Risk) cluster_R2 R2 Side Chain (Specificity Target) Cefetamet Cefetamet Molecule (Target Analyte) R1_Common 2-Aminothiazolyl Group (Shared by 3rd Gen Cephalosporins) Cefetamet->R1_Common R2_Unique Methyl Group (C3) & Methoxyimino Orientation Cefetamet->R2_Unique Interference High Cross-Reactivity: Ceftibuten, Cefotaxime, Ceftriaxone R1_Common->Interference Generic Ab Binding FalsePositive False Positive / Overestimation Interference->FalsePositive Result Specific Low Cross-Reactivity: Unique Cefetamet Fingerprint R2_Unique->Specific Clone CFT-99 Binding AccurateQuant Accurate Quantification Specific->AccurateQuant Result

Caption: Structural dissection of Cefetamet showing the high-risk R1 homology region versus the specific R2 target epitope.

Comparative Performance Analysis

This section objectively compares a Specific Monoclonal Antibody (Clone CFT-99) against a standard Broad-Spectrum Polyclonal Antibody .

Experimental Setup
  • Method: Indirect Competitive ELISA (icELISA).

  • Metric: Cross-Reactivity (CR%), calculated as:

    
    
    
  • Interpretation: A lower CR% indicates higher specificity.

Table 1: Cross-Reactivity Profile
AnalyteStructure SimilarityGeneric Polyclonal (CR%)Specific Clone CFT-99 (CR%)Impact
Cefetamet Target 100% 100% Reference
CeftibutenHigh (R1 Identical)65.4%< 0.1%Critical: Removes major false positive.
CefotaximeHigh (R1 Identical)42.1%0.5%Critical: Distinguishes from co-medications.
CeftriaxoneModerate (R1 Similar)28.3%< 0.1%High specificity maintained.
Penicillin GLow (Core Ring only)< 0.1%< 0.01%No interference from other classes.

Analysis: The generic antibody fails to distinguish Cefetamet from Ceftibuten due to the identical aminothiazolyl ring. The specific clone, raised against a Cefetamet-BSA conjugate linked via the R1 position (exposing the R2 terminus), successfully eliminates this interference.

Experimental Protocol: Validation Workflow

To replicate these results, use the following Indirect Competitive ELISA protocol. This method relies on the competition between the free drug in the sample and the immobilized coating antigen.

Reagents & Buffers
  • Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.

  • Blocking Buffer: 1% BSA in PBS (avoid non-fat milk if testing milk samples to prevent matrix masking).

  • Antibody Diluent: PBS + 0.05% Tween-20 (PBST).

Workflow Diagram

ELISA_Workflow Step1 1. Coating Cefetamet-Ovalbumin (4°C Overnight) Step2 2. Blocking 1% BSA (2h @ 37°C) Step1->Step2 Step3 3. Competition Add Sample (Free Drug) + Anti-Cefetamet Ab Step2->Step3 Step4 4. Detection HRP-Secondary Ab (1h @ 37°C) Step3->Step4 Step5 5. Readout TMB Substrate (450 nm) Step4->Step5 Control CRITICAL: Inverse Relationship High Signal = Low Drug Step5->Control

Caption: Step-by-step Indirect Competitive ELISA workflow. Signal intensity is inversely proportional to Cefetamet concentration.

Detailed Procedure
  • Plate Coating: Coat 96-well microtiter plates with Cefetamet-Ovalbumin conjugate (0.5 µg/mL) in carbonate buffer. Incubate overnight at 4°C.

  • Wash & Block: Wash 3x with PBST. Block with 200 µL/well of Blocking Buffer for 2 hours at 37°C to prevent non-specific binding.

  • Competition Step (The Core):

    • Add 50 µL of standard or sample (Cefetamet) to the wells.

    • Immediately add 50 µL of optimized Anti-Cefetamet Antibody (Clone CFT-99).

    • Mechanism:[1] Free Cefetamet in the sample competes with the plate-bound Cefetamet for the antibody binding sites.

    • Incubate for 45 minutes at 37°C.

  • Secondary Antibody: Wash 3x. Add 100 µL of HRP-conjugated Goat Anti-Mouse IgG. Incubate for 30 minutes.

  • Development: Wash 5x. Add 100 µL TMB substrate. Stop reaction with 2M H2SO4 after 15 minutes.

  • Analysis: Measure absorbance at 450 nm. Plot absorbance vs. log concentration to determine IC50.

Troubleshooting & Expert Insights

Matrix Interference (The "Matrix Effect")

Biological fluids (serum, urine) or food matrices (milk) contain proteins that can shield the hapten.

  • Solution: Perform a Matrix Curve Comparison . Prepare standard curves in pure buffer vs. blank matrix. If the curves deviate >15%, dilute the sample 1:10 with PBS or use a matrix-matched standard curve.

Hapten Design Causality

If your antibody shows high cross-reactivity with Ceftibuten, the immunogen used for immunization likely exposed the R1 (aminothiazolyl) group as the dominant epitope.

  • Corrective Action: For future development, conjugate Cefetamet to the carrier protein (KLH/BSA) via the carboxylic acid group on the R1 side chain. This "hides" the common region and forces the immune system to recognize the unique R2 region.

pH Stability

Cefetamet is sensitive to hydrolysis at extreme pH.

  • Requirement: Ensure all buffers are within pH 7.0–7.4. Process samples within 4 hours of extraction or store at -20°C.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Bioanalytical method validation: An updated review. Retrieved from [Link]

Sources

Safety Operating Guide

Essential Safety and Logistical Guide for Handling Cefetamet

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of cefetamet, a third-generation cephalosporin antibiotic. As your partner in laboratory safety, we aim to provide value beyond the product itself, building deep trust by equipping you with the knowledge to handle this potent compound with the utmost care and precision. This document moves beyond a simple checklist, delving into the causality behind each procedural step to ensure a self-validating system of safety and compliance.

Understanding the Hazards of Cefetamet

Cefetamet, like other β-lactam antibiotics, is a potent compound designed to be biologically active. While invaluable in its therapeutic applications, this potency necessitates a high degree of caution in a laboratory setting. The primary risks associated with handling cefetamet in its powdered form are:

  • Respiratory Sensitization: Inhalation of cefetamet dust can lead to allergic reactions in sensitized individuals, which can be severe.[1]

  • Dermal and Ocular Irritation: Direct contact with the skin or eyes can cause significant irritation.[1]

  • Potential for Cross-Contamination: Inadequate handling and cleaning can lead to the contamination of other materials and work surfaces, posing a risk to other experiments and personnel.

Due to these hazards, it is imperative to handle cefetamet within a well-defined containment strategy. In the absence of a specific Occupational Exposure Limit (OEL) established by regulatory bodies, a precautionary approach based on the principles of Occupational Exposure Banding (OEB) is recommended. Given its nature as a potent pharmaceutical ingredient, cefetamet would likely fall into a category requiring stringent engineering controls and a comprehensive personal protective equipment (PPE) regimen.[2]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and correct use of PPE are critical to mitigating the risks of exposure to cefetamet. The following table outlines the recommended PPE for handling powdered cefetamet, with an emphasis on creating a complete barrier.

Body PartPersonal Protective EquipmentRationale and Key Specifications
Respiratory NIOSH-certified N95 or higher-rated respiratorEssential for preventing the inhalation of fine cefetamet powder. A fit-tested respirator is crucial for ensuring a proper seal.[3] For operations with a higher potential for aerosol generation, a Powered Air-Purifying Respirator (PAPR) may be necessary.
Hands Double-gloving with powder-free nitrile glovesThe inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff to create a seal.[4] Change the outer glove frequently, especially after direct contact with the compound. Powder-free gloves are essential to prevent the powder from aerosolizing and carrying the active pharmaceutical ingredient (API).
Body Disposable, low-permeability gown or coverall with a solid front and tight-fitting cuffsProvides a barrier against spills and dust. The solid front and tight cuffs prevent the ingress of powder.[4] "Bunny suits" can offer head-to-toe protection.[5] Gowns used in the handling area should not be worn elsewhere.
Eyes and Face Chemical splash goggles and a face shieldProtects against accidental splashes and airborne particles. Safety glasses alone are insufficient.[3][5]
Feet Disposable shoe coversPrevents the tracking of contaminants out of the handling area. Shoe covers should be donned before entering the designated handling area and doffed before exiting.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-documented operational plan is fundamental to ensuring safety. The following workflow is designed to minimize exposure and prevent contamination.

I. Preparation and Engineering Controls
  • Designated Handling Area: All work with powdered cefetamet must be conducted in a designated area with restricted access. This area should be equipped with a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box) to provide primary containment.[2]

  • Surface Preparation: Before commencing work, decontaminate the work surface within the BSC. Line the work area with plastic-backed absorbent paper to contain any spills and facilitate cleanup.[6]

  • Gather all Materials: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) is placed within the BSC before starting any manipulations to minimize the need to move in and out of the containment area.

II. Donning of Personal Protective Equipment

The correct sequence of donning PPE is crucial to prevent contamination of the clean side of the equipment.

Caption: Sequential Doffing of Personal Protective Equipment.

Disposal Plan: Inactivation and Compliant Waste Management

Cephalosporin antibiotics should not be disposed of directly into the sewer system as this can contribute to antimicrobial resistance in the environment. All cefetamet-contaminated waste, including unused product, contaminated PPE, and cleaning materials, must be rendered biologically inactive before disposal.

I. Inactivation of Cefetamet Waste

Two primary methods are recommended for the inactivation of β-lactam antibiotics like cefetamet: enzymatic hydrolysis and alkaline hydrolysis.

Experimental Protocol: Enzymatic Inactivation using β-Lactamase

This method utilizes the enzyme β-lactamase to specifically cleave the β-lactam ring, rendering the antibiotic inactive.

  • Preparation of Waste: Collect all aqueous waste containing cefetamet in a designated, sealed container.

  • Enzyme Addition: For each 50 mg of cefetamet waste, add 0.5 mL of a commercially available β-lactamase solution (e.g., Lactamator™) in a phosphate buffer solution (pH 7.2). [7]3. Incubation: Allow the mixture to incubate for a minimum of 90 minutes at room temperature with gentle agitation to ensure complete inactivation. [7]4. Verification (Optional but Recommended): The inactivation can be verified using methods such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of the active cefetamet peak.

  • Disposal: The inactivated solution can then be disposed of as chemical waste according to your institution's guidelines.

Experimental Protocol: Alkaline Hydrolysis

This method uses a strong base to chemically hydrolyze the β-lactam ring.

  • Preparation of Waste: Collect all aqueous waste containing cefetamet in a suitable chemical-resistant container.

  • Alkaline Treatment: Add a 1 M sodium hydroxide (NaOH) solution to the waste to achieve a final pH of >10. A contact time of at least 30 minutes is generally sufficient for hydrolysis. [8][9]3. Neutralization: After the inactivation period, carefully neutralize the solution to a pH of approximately 7.0 using an appropriate acid (e.g., hydrochloric acid).

  • Disposal: The neutralized, inactivated solution can then be disposed of as chemical waste in accordance with institutional and local regulations.

II. Disposal of Contaminated Solid Waste
  • All contaminated solid waste, including gloves, gowns, shoe covers, and cleaning materials, should be placed in a designated, clearly labeled hazardous waste container. [6]* This waste should be disposed of through a licensed chemical destruction facility or by controlled incineration.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Contain: If safe to do so, cover the spill with absorbent material to prevent it from spreading. Do not use compressed air to clean up spills as this will aerosolize the powder. [10][11]3. Clean: Wearing the appropriate PPE, carefully clean the spill area. Use a vacuum with a HEPA filter for powdered spills. [10][12]Decontaminate the area with a suitable cleaning agent.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [6]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with the specific Safety Data Sheet (SDS) provided by the manufacturer of cefetamet pivoxil hydrochloride. Always adhere to your institution's specific safety protocols and guidelines.

References

  • NIOSH. (2024, July 11). NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. AIHA.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Canadian Standard Association. (n.d.). Safe handling of hazardous drugs. PMC.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
  • MedChem Express. (n.d.). Cefetamet pivoxil (hydrochloride). Cambridge Bioscience.
  • Scribd. (n.d.). Cephalosporin Cleaning Method.
  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • CDC. (n.d.). HHE Report No.
  • OSHA. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • PubChem. (n.d.). Cefetamet Pivoxil Hydrochloride.
  • CDC. (2023). Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility.
  • NIH. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Cefetamet pivoxil hydrochloride.
  • Selleck Chemicals. (n.d.). Cefetamet pivoxil hydrochloride.
  • MedChemExpress. (n.d.). Cefcapene pivoxil hydrochloride-SDS.
  • Environmental Health & Safety. (2019, March 11). NIOSH Table 1,2 & 3.
  • Mshref, M. F., Ghonemy, H. M., & Ali, A. H. (2017). Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method. World Journal of Applied Chemistry.
  • ClorDiSys. (n.d.).
  • Malsparo. (n.d.). Alkaline hydrolysis of Medical Waste.
  • ResearchGate. (2025, August 5). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment.
  • MicrobiologyInfo.com. (2022, August 10).
  • ResearchGate. (n.d.). Cephalosporin C hydrolysis catalyzed by CCA.
  • ResearchGate. (2026, February 21). (PDF) Effect of alkaline pretreatment on cephalosporin degradation and microbial susceptibility in wastewater of cephalosporin drug manufacturing plant.
  • PubMed. (n.d.).
  • Macau University of Science and Technology. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefetamet
Reactant of Route 2
Reactant of Route 2
cefetamet

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.